4-Bromo-6-methylpyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDEFSSYYYNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: Synthesis, Characterization, and Applications in Modern Chemistry
Introduction: Unveiling a Versatile Heterocyclic Building Block
4-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. Its structural arrangement, featuring a pyridine core substituted with a bromine atom, a methyl group, and a hydroxyl group, provides a unique combination of reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures with tailored biological activities.
The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and agrochemicals, owing to its ability to engage in favorable interactions with biological targets. The presence of a bromine atom at the 4-position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. The hydroxyl group at the 3-position and the methyl group at the 6-position further influence the molecule's electronic properties and provide additional points for modification or interaction with biological systems. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1256811-26-3 | PubChem[1] |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| SMILES | CC1=CC(=C(C=N1)O)Br | PubChem[1] |
| InChI Key | VEJDEFSSYYYNJE-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 1.6 | PubChem[1] |
Synthesis of this compound: A Proposed Protocol
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
Materials:
-
6-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyridin-3-ol (1.0 equivalent) in acetonitrile.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Stir the reaction mixture at room temperature for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally similar compounds.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1-8.3 (s, 1H, H-2), 7.2-7.4 (s, 1H, H-5), 2.3-2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C-OH), 145-150 (C-6), 140-145 (C-2), 120-125 (C-5), 110-115 (C-Br), 20-25 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1600, ~1480 (C=C, C=N stretch), ~1200 (C-O stretch), ~600 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z 187/189 (M⁺, bromine isotope pattern) |
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily centered around the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring, a common structural motif in many biologically active molecules.
Caption: Suzuki-Miyaura coupling of this compound.
This transformation is crucial in the synthesis of kinase inhibitors, where the biaryl scaffold often plays a key role in binding to the ATP-binding site of the enzyme.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a highly sought-after intermediate in the design and synthesis of novel bioactive molecules.
A Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of the inhibitor's binding affinity and selectivity for a specific kinase target.
Building Block for Agrochemicals
The pyridine ring is also a common feature in many modern herbicides, fungicides, and insecticides. The structural motifs present in this compound can be elaborated to generate novel agrochemicals with improved efficacy and environmental profiles. The strategic introduction of different functional groups can modulate the compound's herbicidal, fungicidal, or insecticidal activity, as well as its selectivity and persistence in the environment.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. Its readily modifiable structure, particularly the presence of a bromine atom amenable to cross-coupling reactions, provides a powerful tool for the synthesis of diverse libraries of compounds for biological screening. As the demand for novel therapeutics and crop protection agents continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. Further exploration of its reactivity and applications is likely to uncover new opportunities for the development of next-generation bioactive molecules.
References
4-Bromo-6-methylpyridin-3-ol molecular weight
An In-Depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a substituted pyridinol derivative that serves as a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom, a hydroxyl group, and a methyl group on a pyridine core, provides multiple reactive sites for synthetic elaboration. The bromine atom, in particular, acts as a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines a robust and logical protocol for its synthesis and characterization, and explores its strategic applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Part 1: Core Physicochemical Properties and Data
A thorough understanding of a chemical intermediate's properties is foundational to its effective use in synthesis. This section consolidates the essential molecular and safety data for this compound.
Molecular and Identification Data
The fundamental identifiers and computed properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 188.02 g/mol | [1][2][3] |
| Monoisotopic Mass | 186.96328 Da | [1] |
| Molecular Formula | C₆H₆BrNO | [1][2][3] |
| CAS Number | 1256811-26-3 | [1][4] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC(=C(C=N1)O)Br | [1] |
| InChIKey | VEJDEFSSYYYNJE-UHFFFAOYSA-N | [1][5] |
Chemical Structure
The two-dimensional structure of this compound highlights the key functional groups available for synthetic manipulation.
Caption: 2D Structure of this compound.
Physical and Safety Information
Proper handling and storage are dictated by the compound's physical properties and hazard profile.
| Property | Value / Information | Source |
| Predicted XLogP3 | 1.6 | [1] |
| Appearance | White solid (character) | [5] |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [3][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Signal Word | Warning | [1][5] |
Expert Insight: The hazard profile necessitates handling this compound within a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The moderate lipophilicity, indicated by the XLogP value, suggests good solubility in common organic solvents used in synthesis and purification.
Part 2: Synthesis, Purification, and Workflow
While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for developing derivatives. A logical and field-proven approach involves the regioselective bromination of a readily available pyridinol precursor.
Retrosynthetic Strategy and Mechanistic Rationale
The most direct synthetic route to this compound is the electrophilic bromination of 6-methylpyridin-3-ol.
Causality Behind Experimental Choices:
-
Starting Material: 6-methylpyridin-3-ol is selected as the precursor. The hydroxyl group is an activating group that directs electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the hydroxyl group and is sterically accessible, making it the most probable site for bromination.
-
Brominating Agent: N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation.[6] It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine under mild conditions, minimizing side reactions and improving safety.
-
Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is suitable. These solvents can dissolve the starting material and NBS without reacting with them, facilitating a homogenous reaction environment.
-
Temperature Control: The reaction is typically run at room temperature. While heating can increase the reaction rate, it can also lead to undesired byproducts. Starting at a lower temperature (e.g., 0°C) and allowing the reaction to warm to room temperature provides excellent control over the exothermic nature of the reaction.
Step-by-Step Synthetic Protocol
This protocol is a self-validating system. Successful synthesis and isolation of a product with the expected analytical data (see Part 3) confirms the efficacy of the methodology.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methylpyridin-3-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution until all solid has dissolved.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to isolate the pure this compound.
Synthesis and Purification Workflow Diagram
Caption: Workflow for Synthesis and Purification.
Part 3: Analytical Validation
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical package.
Analytical Workflow for Structural Confirmation and Purity
A multi-pronged approach ensures the highest confidence in the final product.
Caption: Self-Validating Analytical Workflow.
Expected Analytical Data
-
¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as singlets or doublets in the aromatic region, and the methyl group will be a sharp singlet in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of peaks for the molecular ion [M]+ and [M+2]+ with a roughly 1:1 intensity ratio. This pattern is the definitive signature of a molecule containing a single bromine atom. The measured mass should correspond to the calculated molecular weight (188.02 g/mol ).[3]
-
High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method should show a single major peak, allowing for the quantification of purity, which is typically expected to be >95% for use in further synthetic applications.
Part 4: Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategic tool for drug discovery. Its value lies in the synthetic versatility endowed by its functional groups.
The Privileged Pyridinone/Pyridinol Scaffold
Pyridinone and pyridinol cores are considered "privileged structures" in medicinal chemistry.[7][8]
-
Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[7][8]
-
Bioisosteric Replacement: This scaffold is often used as a bioisostere for phenol or amide groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7]
-
Proven Bioactivity: Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8]
The Bromine Atom as a Versatile Synthetic Handle
The true power of this intermediate for drug development professionals lies in the reactivity of the C-Br bond. Bromopyridines are ideal substrates for a wide array of transition-metal-catalyzed cross-coupling reactions.[9] This allows for the rapid and efficient generation of diverse molecular libraries by systematically varying the coupling partner.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many drug candidates.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Logical Workflow for Library Synthesis
Caption: Application in parallel synthesis for drug discovery.
Conclusion
This compound, with a molecular weight of 188.02 g/mol , is a high-value synthetic intermediate for the pharmaceutical and life sciences industries.[1][2][3] Its utility extends far beyond its basic properties, stemming from the strategic placement of functional groups that allow for predictable reactivity and synthetic diversification. The pyridinol core provides a biologically relevant scaffold, while the bromine atom serves as a linchpin for modern cross-coupling chemistry. By employing robust synthetic and analytical workflows, researchers can confidently utilize this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-bromo-6-methyl-pyridin-3-ol - CAS:1256811-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-bromo-6-methyl-pyridin-3-ol | 1256811-26-3 [chemicalbook.com]
- 5. This compound,1256811-26-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. Buy 6-Bromo-4-(hydroxymethyl)pyridin-3-ol [smolecule.com]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpyridin-3-ol
Molecular Structure and Analytical Strategy
4-Bromo-6-methylpyridin-3-ol possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data. The molecule's key features include a hydroxyl group, a bromine atom, and a methyl group, each influencing the electronic environment and, consequently, the spectroscopic output.
The analytical strategy detailed herein employs a multi-technique approach, integrating Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for an unambiguous confirmation of the molecular structure and provides insights into its electronic and vibrational properties.
Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of NMR signals.
Caption: Molecular structure and key properties of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound. Predictions are based on established substituent effects on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.0 | Singlet | 1H |
| H-5 | ~7.2 | Singlet | 1H |
| -CH₃ (at C-6) | ~2.4 | Singlet | 3H |
| -OH (at C-3) | 5.0 - 6.0 (variable) | Broad Singlet | 1H |
Interpretation and Causality
-
Aromatic Protons (H-2 and H-5): The protons at the C-2 and C-5 positions are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-2 proton is anticipated to be downfield (higher ppm) due to the deshielding effect of the adjacent nitrogen atom.
-
Methyl Protons (-CH₃): The methyl group at C-6 will appear as a sharp singlet, integrating to three protons. Its chemical shift around 2.4 ppm is characteristic of a methyl group attached to an aromatic ring.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet. This peak can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data
The predicted chemical shifts for the six carbon atoms are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~145 |
| C-3 | ~150 |
| C-4 | ~110 |
| C-5 | ~125 |
| C-6 | ~155 |
| -CH₃ | ~20 |
Interpretation and Causality
-
Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-3) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The carbon attached to the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
-
Methyl Carbon: The methyl carbon will appear significantly upfield, characteristic of an sp³ hybridized carbon.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=C and C=N stretch (ring) | 1500 - 1650 | Medium to Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Interpretation and Causality
-
O-H Stretch: The most prominent feature is expected to be a broad, strong band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding.
-
C=C and C=N Ring Vibrations: A series of bands in the 1500-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
-
C-O Stretch: A strong absorption around 1200-1300 cm⁻¹ will be indicative of the C-O stretching of the phenolic hydroxyl group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrometry Data
Based on the molecular formula C₆H₆BrNO, the following key ions are predicted.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 186.96, 188.96 | Molecular ion with characteristic bromine isotopic pattern (~1:1 ratio). |
| [M+H]⁺ | 187.97, 189.97 | Protonated molecule, also showing the bromine isotopic pattern.[1] |
| [M-CH₃]⁺ | 171.95, 173.95 | Loss of a methyl group. |
| [M-Br]⁺ | 108.05 | Loss of the bromine atom. |
Interpretation and Causality
The key diagnostic feature in the mass spectrum of this compound will be the presence of a pair of peaks for the molecular ion ([M]⁺) and other bromine-containing fragments, with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode is typically used for pyridine compounds to observe the [M+H]⁺ ion.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. While this guide is based on predicted data, the outlined methodologies and interpretive principles are directly applicable to the analysis of experimental spectra. This integrated spectroscopic approach ensures a high degree of confidence in the structural assignment and is an essential component of the analytical workflow in drug discovery and chemical research.
References
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-6-methylpyridin-3-ol
Abstract
The solubility of active compounds in organic solvents is a cornerstone of successful drug discovery and chemical research, influencing everything from reaction kinetics and purification efficiency to the reliability of biological screening data. This guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-6-methylpyridin-3-ol, a key heterocyclic building block. Recognizing the absence of extensive public solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and a robust experimental protocol to generate reliable solubility data in-house. We will explore the physicochemical properties of the molecule to inform solvent selection, detail the gold-standard shake-flask method for thermodynamic solubility determination, and provide a validated workflow for accurate quantification using High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features—a pyridine ring, a hydroxyl group, a methyl group, and a bromine atom—create a unique electronic and steric profile, making it a valuable intermediate for constructing more complex molecules. However, the utility of this or any compound is fundamentally linked to its solubility.
In practical terms, solubility dictates:
-
Reaction Conditions: The ability to achieve a homogeneous reaction mixture is crucial for predictable outcomes and optimal yields.
-
Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.
-
Compound Handling and Storage: Preparing stock solutions for screening or further reactions requires knowledge of suitable solvents and concentration limits.[1]
-
Biological Assays: Poor solubility can lead to compound precipitation in assay media, resulting in inaccurate biological data and false negatives.[2]
This guide will provide the necessary tools to systematically characterize the solubility of this compound across a range of common organic solvents.
Physicochemical Profile & Solubility Prediction
Before embarking on experimental measurements, a review of the compound's intrinsic properties provides a logical basis for solvent selection. The principle of "like dissolves like" is a useful heuristic, where the polarity, hydrogen bonding capacity, and other intermolecular forces of the solute and solvent are matched.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[3] |
| Molecular Weight | 188.02 g/mol | PubChem[3] |
| Structure | ||
|
| PubChem[3] | |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[3] |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | PubChem[3] |
Expert Analysis of Properties:
-
Polarity and Lipophilicity (XLogP3): The XLogP3 value of 1.6 indicates a moderate degree of lipophilicity. This suggests the compound will likely have balanced solubility, favoring neither extremely polar nor entirely nonpolar solvents. It will likely be soluble in solvents of intermediate polarity.
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH group) and acceptors (N and O atoms) is significant. This implies that this compound will interact favorably with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF, acetone).[1]
-
Aromatic System: The pyridine ring allows for π-π stacking interactions, which may enhance solubility in aromatic solvents like toluene, although this effect is often secondary to polarity and hydrogen bonding.
Based on this profile, a logical starting point for solubility screening would include the following solvent classes:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Nonpolar/Slightly Polar: Dichloromethane, Toluene, Ethyl Acetate
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable measure of a compound's solubility is its thermodynamic equilibrium solubility.[4] This is the concentration of a solute in a saturated solution that is in equilibrium with the solid compound at a specific temperature and pressure. The "shake-flask" method is the universally recognized gold standard for this measurement due to its accuracy and reliability.[5][6]
Principle
An excess amount of the solid compound is added to the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV.[7]
Materials & Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector and a suitable C18 column[10][11]
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical; a good starting point is ~10 mg of solid.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality Note: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process. A long equilibration time is crucial to ensure the system reaches true thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[4][5]
-
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.[2]
-
Self-Validation Check: A clear, particle-free supernatant is essential. The presence of suspended solids will lead to an overestimation of solubility.
-
Part B: Sample Analysis by HPLC-UV
-
Supernatant Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality Note: Filtration removes any remaining microscopic particles that could interfere with the HPLC analysis or falsely inflate the result.[9]
-
-
Dilution: Perform an accurate, pre-planned serial dilution of the filtered supernatant using the same solvent as the mobile phase to bring the concentration into the linear range of the calibration curve.
-
Calibration Curve Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of at least five calibration standards by serial dilution of the stock solution.[12] The concentration range should bracket the expected sample concentrations.[8][9]
-
Inject each standard into the HPLC system in triplicate to ensure repeatability.[12]
-
Plot the detector response (peak area) against the known concentration and perform a linear regression. An R² value >0.99 indicates a good linear fit.[12]
-
-
Sample Injection: Inject the diluted sample solution(s) into the HPLC system using the same method as the standards.
-
Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.
Data Presentation & Interpretation
All experimentally determined solubility data should be recorded in a clear and organized manner.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | [User Data] | [User Data] |
| e.g., Acetonitrile | Polar Aprotic | [User Data] | [User Data] |
| e.g., Acetone | Polar Aprotic | [User Data] | [User Data] |
| e.g., DMSO | Polar Aprotic | [User Data] | [User Data] |
| e.g., Dichloromethane | Slightly Polar | [User Data] | [User Data] |
| e.g., Toluene | Nonpolar | [User Data] | [User Data] |
Note: This table is a template for researchers to populate with their own results.
Workflow Visualization
The following diagram illustrates the complete workflow for the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
Determining the solubility of this compound is not a trivial exercise but a fundamental requirement for its effective use in research and development. While public data is scarce, the robust, validated shake-flask protocol detailed in this guide provides a clear and reliable path for scientists to generate high-quality solubility data. By combining a theoretical understanding of the compound's physicochemical properties with rigorous experimental technique, researchers can confidently select appropriate solvent systems, optimize reaction and purification conditions, and ensure the integrity of their scientific outcomes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. enamine.net [enamine.net]
- 3. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. sciencing.com [sciencing.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
The Latent Therapeutic Potential of 4-Bromo-6-methylpyridin-3-ol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its inherent electronic properties and capacity for diverse substitutions make it a fertile ground for the development of novel therapeutic agents. This technical guide delves into the largely unexplored but promising class of 4-Bromo-6-methylpyridin-3-ol derivatives. While specific biological data for this exact scaffold is nascent in publicly accessible literature, this document synthesizes the known biological activities of structurally related pyridin-3-ol and bromo-pyridine analogs to provide a predictive framework and a practical guide for future research and development. We will explore the potential antimicrobial, anticancer, and enzyme inhibitory activities, underpinned by detailed, field-proven experimental protocols to empower researchers in their quest for novel drug candidates.
The Pyridin-3-ol Core: A Foundation for Bioactivity
The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 3-position significantly influences the electronic distribution and hydrogen bonding capabilities of the ring, often enhancing interactions with biological targets. The unique chemical architecture of pyridin-3-ol derivatives has led to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The further substitution with a bromine atom and a methyl group, as in the case of this compound, offers additional avenues for modulating lipophilicity, metabolic stability, and target-specific interactions, making this an intriguing scaffold for drug discovery programs.
Postulated Biological Activities of this compound Derivatives
Based on the established bioactivities of analogous compounds, we can extrapolate the likely therapeutic potential of this compound derivatives.
Antimicrobial Activity
Substituted pyridine derivatives have a well-documented history of antimicrobial efficacy.[3][4] The presence of a halogen, such as bromine, on the pyridine ring can enhance antibacterial and antifungal activity. This is often attributed to increased lipophilicity, facilitating passage through microbial cell membranes, and the potential for halogen bonding interactions with microbial enzymes.
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent antibacterial activity against Gram-positive bacteria.[3] It is plausible that derivatives of this compound could exhibit similar properties. The exploration of this activity is a logical first step in the biological evaluation of this compound class.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents. The unique electronic and structural characteristics of pyridin-3-ol derivatives may allow them to interact with key targets in cancer signaling pathways. For instance, some pyridine derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. While direct evidence for this compound is not yet available, the anticancer potential of brominated organic compounds is an active area of research.[5]
Enzyme Inhibition
The ability of pyridine-based molecules to act as enzyme inhibitors is a cornerstone of their therapeutic success.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the pyridin-3-ol moiety can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of various enzymes. The bromine substituent can further influence binding through hydrophobic and halogen bonding interactions. Potential enzymatic targets could include kinases, proteases, and metabolic enzymes, opening a wide range of therapeutic possibilities.
A Roadmap for Biological Evaluation: Experimental Protocols
To systematically investigate the potential biological activities of novel this compound derivatives, a tiered screening approach is recommended. The following are detailed, self-validating protocols for primary in vitro assays.
Workflow for Initial Biological Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound and the positive control well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from these assays should be tabulated for clear comparison of the activity of different derivatives.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | -H | 64 | 128 | >128 |
| 1b | -CH3 | 32 | 64 | 128 |
| 1c | -Cl | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Table 2: Hypothetical Anticancer Cytotoxicity of this compound Derivatives
| Compound | R-group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 2a | -H | 55.2 | 78.1 |
| 2b | -OCH3 | 23.7 | 45.3 |
| 2c | -CF3 | 12.5 | 19.8 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound core will be crucial for optimizing biological activity. Key areas for derivatization include:
-
Substitution at the 3-hydroxyl group: Etherification or esterification can modulate polarity and cell permeability.
-
Modification of the 6-methyl group: Replacement with other alkyl or aryl groups can explore steric and electronic effects.
-
Substitution at other positions on the pyridine ring: Introduction of additional functional groups can fine-tune the compound's properties.
A logical progression from initial screening is to perform more in-depth mechanistic studies for the most promising "hit" compounds.
Caption: A workflow for advancing a primary hit to a lead candidate through mechanistic and optimization studies.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of related pyridine derivatives and employing systematic and robust screening protocols, researchers can efficiently evaluate the potential of this compound class. This guide provides a foundational framework and practical methodologies to initiate and advance drug discovery programs centered on these intriguing molecules. The path from a novel scaffold to a clinical candidate is challenging, but the potential rewards in addressing unmet medical needs are substantial.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1256811-26-3 | GAC81126 [biosynth.com]
- 3. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyridinol Scaffold: A Versatile Architectural Element in Modern Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyridinol Core
Substituted pyridinols, and their tautomeric pyridone forms, represent a class of heterocyclic compounds that have firmly established themselves as "privileged scaffolds" in the landscape of scientific research.[1][2] Their unique electronic properties, combined with a capacity for versatile substitution, make them foundational building blocks in medicinal chemistry, organometallic catalysis, and materials science.[3][4] The core structure, a six-membered aromatic ring containing a nitrogen atom and a hydroxyl group, possesses a delicate balance of features that researchers can expertly manipulate. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the hydroxyl group can serve as both a hydrogen bond donor and a proton source.[5][6] This duality, along with the ability to readily functionalize the pyridine ring at multiple positions, allows for the fine-tuning of steric, electronic, and physicochemical properties, making pyridinols indispensable tools for creating novel, high-performance molecules.[3][7] This guide provides an in-depth exploration of the key applications of substituted pyridinols, detailing not just the "what" but the critical "why" behind their utility, and offers practical, field-proven experimental methodologies.
Part 1: Medicinal Chemistry - Engineering Bioactivity
The pyridinol scaffold is a cornerstone of modern drug discovery, found in numerous FDA-approved therapeutics for a wide range of diseases.[6][8] Its success lies in its ability to mimic biological motifs, engage with enzyme active sites through specific hydrogen bonding patterns, and serve as a bioisosteric replacement for less stable or more toxic chemical groups.[1][2]
Kinase Inhibition: A Hinge-Binding Powerhouse
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Substituted pyridinols have emerged as exceptional kinase inhibitors, primarily due to their ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[5][9] This interaction anchors the inhibitor, allowing substituted side chains to occupy adjacent hydrophobic pockets, thereby conferring both potency and selectivity.[9][10]
A prime example is their application as p38 MAP kinase inhibitors for treating inflammatory conditions.[9][11] The N-substituted pyridinone core can effectively engage with the kinase hinge, and structure-activity relationship (SAR) studies have demonstrated how modifications to the substituents can dramatically improve oral activity and efficacy in both acute and chronic inflammation models.[9][11]
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of representative substituted pyridinol derivatives against various kinase targets, illustrating the impact of structural modifications on potency.
| Compound Class | Target Kinase | Key Substituent(s) | IC₅₀ (nM) | Reference(s) |
| N-Benzyl Pyridinone | p38α | Varied aromatic groups | 10 - 150 | [9][11] |
| Pyrazolo[1,5-a]pyridines | PI3Kα | Substituted pyrazole | 0.9 - 50 | [12] |
| Furo[3,2-b]pyridin-3-ol | CLK1/CLK4 | Fused furan ring | 10 - 15 | [9] |
| Imidazo[1,2-a]pyridines | DYRK1A/CLK1 | Fused imidazole ring | 700 - 2600 | [13] |
Broader Therapeutic Landscape
Beyond kinase inhibition, substituted pyridinols exhibit a vast spectrum of biological activities, including:
-
Anticancer Agents: They have been developed as cytotoxic agents targeting various cancer cell lines, sometimes through mechanisms like topoisomerase IIα inhibition.[6][14][15]
-
Antimicrobial and Antiviral Activity: The scaffold is present in antifungal drugs like Ciclopirox and anti-HIV drugs such as Doravirine.[6] Their ability to chelate metal ions or disrupt key enzymatic processes contributes to this activity.
-
Photodynamic Therapy (PDT): Certain pyridinium derivatives can act as photosensitizers.[16][17] When irradiated with light, they generate reactive oxygen species, such as singlet oxygen, which can selectively destroy cancer cells.[16][18] Conjugates of hydroxypyridinones with 5-aminolaevulinic acid (ALA) have been shown to enhance the production of the photosensitizer protoporphyrin IX, leading to increased phototoxicity in cancer cells.[8]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a substituted pyridinol derivative against a target protein kinase. The causality for this choice of assay is its high sensitivity and reliance on a luminescent signal, which minimizes interference from colored compounds and is directly proportional to the amount of ADP produced, a direct measure of kinase activity.
Materials:
-
Recombinant target kinase (e.g., p38α, CLK1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a concentration near the Kₘ for the target kinase
-
Peptide substrate for the target kinase
-
Substituted pyridinol test compounds, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Preparation: Add 2.5 µL of kinase buffer containing the recombinant kinase enzyme to each well of a 384-well plate.
-
Compound Addition: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.0 µL of a solution containing both the peptide substrate and ATP.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption in control wells).
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Self-Validation System:
-
Controls: Include positive controls (known inhibitors), negative controls (DMSO vehicle), and no-enzyme controls on every plate.
-
Z'-factor: Calculate the Z'-factor for each assay plate to ensure the assay quality is sufficient for high-throughput screening (a Z' > 0.5 is considered excellent).
Mandatory Visualization
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Part 2: Catalysis - Ligands for Precision Synthesis
In organometallic catalysis, the ligand bound to the metal center is not a passive spectator; it is an active controller of reactivity, selectivity, and catalyst stability. Substituted pyridinols, particularly in their deprotonated pyridinolate form, are versatile ligands for a range of transition metals like palladium, nickel, and iridium.[2][19][20]
Role in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for forming carbon-carbon bonds.[8][21] The choice of ligand is critical for the efficiency of the catalytic cycle. Pyridine-based ligands modulate the electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle.[19][22]
The rationale for using pyridinol-type ligands stems from their tunable electronic and steric properties. Electron-donating substituents on the pyridine ring can increase the electron density at the metal center, which can facilitate the initial oxidative addition step.[2] Conversely, the specific geometry and denticity of the ligand can influence the stability of catalytic intermediates and prevent catalyst deactivation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Palladium/Pyridine Ligand System
This protocol outlines a general, self-validating procedure for the cross-coupling of an aryl halide with an arylboronic acid. The choice of a pyridine-based ligand is justified by its ability to stabilize the palladium catalyst and enhance its activity, particularly with challenging substrates.[11][12]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Substituted Pyridine/Pyridinol Ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium source (e.g., 2 mol %), and the pyridine ligand (e.g., 4-8 mol %).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation System:
-
Control Reaction: Run a parallel reaction without the pyridine ligand to confirm its catalytic effect.
-
Internal Standard: Use an internal standard during GC-MS monitoring to accurately quantify product formation and starting material consumption.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Materials Science - Building Functional Architectures
The rigid, planar structure and unique photophysical properties of the pyridinol scaffold make it an attractive component for advanced functional materials.[23] Its derivatives are being explored in organic light-emitting diodes (OLEDs), functional polymers, and luminescent sensors.[19][24][25]
Luminescent Materials and OLEDs
Pyridinol derivatives, especially when coordinated with metal ions like iridium(III) or platinum(II), can form highly luminescent complexes.[14][23] The electronic properties of the pyridinolate ligand play a crucial role in the photophysical characteristics of the resulting complex.[6][20] The ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) states, which is directly related to the emission color and efficiency of the material.[1]
The key causality here is the ability to tune the HOMO-LUMO gap. By adding electron-donating or electron-withdrawing substituents to the pyridinol ring, researchers can precisely control the emission wavelength, quantum yield, and excited-state lifetime of the complex.[26] This tunability is paramount for developing efficient emitters for OLEDs, where specific colors (e.g., deep blue, green, red) are required for full-color displays.[19][24] Pyridine-containing materials have been successfully used as hole-transporting materials and as emitters in OLEDs, demonstrating high efficiency and stability.[2][25]
Functional Polymers
Incorporating substituted pyridinols into polymer backbones can impart specific functionalities.[27][28][29] For example, pyridine-containing polyimides exhibit excellent thermal stability and solubility in organic solvents, properties that are crucial for high-performance plastics and coatings.[28] The nitrogen atom in the pyridine ring can also be quaternized to create cationic polymers (ionenes), which are under investigation for applications such as anion exchange membranes in fuel cells.[17] The position of the nitrogen atom within the polymer structure has been shown to influence the secondary structure and morphology of polymer micelles, highlighting the level of control these scaffolds offer.[27] The rationale for their use is that the rigid, aromatic nature of the pyridine unit enhances the thermal and mechanical properties of the polymer, while the nitrogen atom provides a site for further chemical modification or for specific interactions like hydrogen bonding.
Protocol 3: Synthesis of a 3-Hydroxypyridin-2(1H)-one Derivative
This protocol describes a foundational synthesis for a substituted pyridinol, which can then be used as a building block for more complex materials or as a ligand. The method is based on the cyclization of readily available starting materials.
Materials:
-
Ethyl cyanoacetate
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A base (e.g., piperidine or triethylamine)
-
Ethanol or other suitable solvent
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol. Add a catalytic amount of piperidine (e.g., 0.1 equiv). Stir the mixture at room temperature. The reaction is often exothermic. Continue stirring for 1-2 hours until TLC analysis indicates the consumption of the starting materials. The product is an ylidenemalononitrile.
-
Michael Addition and Cyclization: To the same reaction mixture, add ethyl cyanoacetate (1.0 equiv) and an additional amount of base (e.g., 1.0 equiv of piperidine).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the 2-pyridone product by TLC.
-
Hydrolysis and Acidification: Cool the reaction mixture. Add a solution of sodium hydroxide and continue to heat at reflux for another 2-3 hours to hydrolyze the ester and nitrile groups.
-
Isolation: Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired 3-hydroxypyridin-2-one derivative will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Self-Validation System:
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
-
Melting Point: Determine the melting point of the purified product and compare it to literature values, if available, as a measure of purity.
Conclusion and Future Outlook
Substituted pyridinols are far more than simple heterocyclic compounds; they are enabling tools that provide researchers with a remarkable degree of control over molecular function. From the precise targeting of enzyme active sites in drug discovery to the fine-tuning of photophysical properties in advanced materials, the pyridinol scaffold continues to demonstrate its versatility and power. The future of pyridinol research will likely focus on expanding their applications in asymmetric catalysis, developing more sophisticated stimuli-responsive polymers, and designing next-generation photosensitizers and OLED emitters with even greater efficiency and stability. As synthetic methodologies become more advanced, the ability to create increasingly complex and tailored pyridinol derivatives will undoubtedly unlock new and exciting avenues of scientific exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Pyridyl-1,2-azaborine Ligand for Phosphorescent Neutral Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 16. Synthesis and characterization of soluble pyridinium-containing copolyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmcct.com [jmcct.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 21. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 22. Investigating the Impact of Packing and Environmental Factors on the Luminescence of Pt(N^N^N) Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 4-Bromo-6-methylpyridin-3-ol: A DFT-Based Approach
This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 4-Bromo-6-methylpyridin-3-ol. It is designed for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry techniques to understand the electronic structure, reactivity, and potential applications of this substituted pyridine derivative. By detailing not just the "how" but also the "why" behind methodological choices, this document serves as a practical handbook grounded in established scientific principles.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous FDA-approved drugs and biologically active molecules.[1] Their unique physicochemical properties, such as enhanced water solubility and the capacity for hydrogen bonding, make them a focal point of pharmaceutical research.[1] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which we can elucidate the molecular properties of such compounds at the atomic level, thereby guiding experimental design and accelerating the discovery process.[1]
Foundational Concepts: Density Functional Theory (DFT)
At the core of modern computational chemistry, Density Functional Theory (DFT) provides a robust framework for investigating the electronic structure of molecules. Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency, making it the workhorse for calculations on medium to large-sized molecules.[2] The central tenet of DFT is that the energy of a system can be determined from its electron density. This guide will employ DFT to predict a range of molecular properties for this compound, from its optimized geometry to its electronic and spectroscopic characteristics.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a rigorous and self-validating workflow for the quantum chemical characterization of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is predicated on their well-documented success in providing accurate descriptions of organic molecules, including pyridine derivatives.[3][4]
Molecular Structure Input
The initial step involves constructing the 3D structure of this compound. This can be achieved using molecular building software. The canonical SMILES representation for this molecule is CC1=CC(=C(C=N1)O)Br.[5]
Geometry Optimization
The initial molecular structure is a mere approximation. To find the most stable conformation (a minimum on the potential energy surface), a geometry optimization must be performed.
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding.
-
Solvation Model: Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) with water as the solvent. This is essential for modeling the behavior of the molecule in a biological or aqueous environment.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation is imperative. This serves two primary purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy. It also provides the vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.
Protocol:
-
Software: Same as for geometry optimization.
-
Method/Functional/Basis Set: Must be identical to the geometry optimization step to ensure consistency.
-
Output Analysis: Check for the absence of imaginary frequencies.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's reactivity.
Protocol:
-
Population Analysis: Perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges and study intramolecular interactions.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Visualization of the Computational Workflow
A clear workflow ensures reproducibility and understanding of the computational process.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-Bromo-6-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended to empower researchers to confidently execute this synthesis, troubleshoot potential issues, and adapt the methodology for related transformations.
Introduction: The Significance of Substituted Pyridin-3-ols
Pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Their ability to act as hydrogen bond donors and acceptors, coupled with the tunable electronic properties of the pyridine ring, makes them ideal for interacting with biological targets. The introduction of a bromine atom, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for drug discovery programs. The methyl group at the 6-position can also influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for a target protein.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be most efficiently achieved through the direct bromination of a commercially available precursor, 6-methylpyridin-3-ol. The hydroxyl group at the 3-position is an activating, ortho-para directing group for electrophilic aromatic substitution. With the para-position (C6) occupied by a methyl group, and one ortho-position (C2) being adjacent to the electron-withdrawing ring nitrogen, electrophilic attack is strongly favored at the C4 position. This inherent regioselectivity simplifies the synthesis and purification process. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and its ability to provide a controlled, low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol details the electrophilic bromination of 6-methylpyridin-3-ol using N-Bromosuccinimide.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier (Example) | Purity |
| 6-Methylpyridin-3-ol | 1121-78-4 | C₆H₇NO | 109.13 | Sigma-Aldrich, TCI | ≥98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Acros Organics, Alfa Aesar | ≥99% |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | Aqueous Solution |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | - | Aqueous Solution |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | For Drying |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylpyridin-3-ol (1.09 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 20 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Bromination
-
In a separate flask, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv.) in 15 mL of anhydrous acetonitrile. Note: A slight excess of NBS is used to ensure complete consumption of the starting material.
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled solution of 6-methylpyridin-3-ol over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
-
The reaction is complete when the starting material spot is no longer visible by UV light.
Step 4: Work-up
-
Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.
Expected Yield
The expected yield for this reaction is typically in the range of 70-85%.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (s, 1H, H-2), ~7.2 (s, 1H, H-5), ~5.5 (br s, 1H, OH), ~2.4 (s, 3H, CH₃). Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for 6 distinct carbon atoms, including the methyl carbon, the carbons of the pyridine ring, with the carbon bearing the bromine showing a characteristic shift. |
| Mass Spectrometry (MS) | The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximately 1:1 ratio). For C₆H₆BrNO, the expected m/z would be around 187.96 (for ⁷⁹Br) and 189.96 (for ⁸¹Br).[3] |
| Melting Point | Comparison with literature values. |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent.[4][5][6][7][8] It can cause severe skin burns and eye damage.[7] It is also a skin sensitizer.[5] Handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Keep away from combustible materials.[6]
-
Acetonitrile: Acetonitrile is flammable and toxic. Handle in a fume hood and avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood and wear appropriate PPE.
-
General Precautions: Always follow standard laboratory safety procedures. Avoid breathing vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. chemscience.com [chemscience.com]
Palladium-catalyzed reactions with 4-Bromo-6-methylpyridin-3-ol
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-methylpyridin-3-ol
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of palladium-catalyzed cross-coupling reactions using this compound. This versatile heterocyclic building block is a gateway to a diverse array of substituted pyridin-3-ol derivatives, a scaffold of significant interest in modern medicinal chemistry.
The Strategic Importance of the this compound Scaffold
This compound is a key heterocyclic intermediate whose value lies in its distinct structural features. The pyridine ring is a ubiquitous motif in pharmaceuticals, known to enhance metabolic stability, permeability, potency, and target binding through hydrogen bonding via its nitrogen atom.[1] The pyridin-3-ol moiety, in particular, is a bioisostere for phenols and amides and is found in numerous biologically active compounds, including kinase inhibitors and antitumor agents.[2][3]
The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the C4-bromo position ideal for selective functionalization.[4][5] This allows for the precise introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [6] |
| Molecular Weight | 188.02 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 1256811-26-3 | |
| SMILES | CC1=CC(=C(C=N1)O)Br | [6] |
Palladium-Catalyzed Cross-Coupling: Core Methodologies and Protocols
Palladium-catalyzed reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] The general workflow for these reactions involves careful setup under an inert atmosphere, followed by the reaction, work-up, and purification.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylpyridin-3-ols
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[7] This reaction is paramount in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[8]
Causality and Trustworthiness: The choice of catalyst, ligand, base, and solvent is critical. For electron-deficient heterocycles like pyridines, the nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[7][8] Therefore, using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction by stabilizing the active Pd(0) species and facilitating the reductive elimination step.[9] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is used to facilitate the transmetalation step without causing unwanted side reactions. A mixed solvent system, typically an organic solvent with water, is often employed to dissolve both the organic and inorganic reagents.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3.6 mol%).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the substrate), via syringe.[8][9]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-6-methylpyridin-3-ol.[4]
Table of Representative Suzuki Coupling Partners
| Arylboronic Acid | Catalyst System | Expected Yield (%)* |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 80-90 |
| 3-Fluorophenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 70-80 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 70-85 |
| Yields are estimated based on similar cross-coupling reactions with bromopyridines and may require optimization.[7][8][10] |
Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylpyridin-3-ols
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) iodide.[11][12]
Causality and Trustworthiness: The standard Sonogashira conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine, Et₃N) which also serves as the solvent or co-solvent.[10][13] The palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive. This intermediate then undergoes transmetalation with the Pd(II) complex. The final product is formed via reductive elimination. The reaction is typically run under mild, often room temperature, conditions.[10][13][14]
Caption: The catalytic cycle of the Sonogashira coupling reaction.[11]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a heat-gun-dried, argon-flushed Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).[10][13]
-
Inert Atmosphere: Maintain a positive pressure of argon throughout the setup and reaction.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by triethylamine (Et₃N, 1.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-20 hours. The progress should be monitored by TLC. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Work-up: Upon completion, quench the reaction with water (5 mL). Extract the aqueous phase with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic phases and dry with Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography (SiO₂, hexane/EtOAc gradient) to yield the 4-alkynyl-6-methylpyridin-3-ol.[10]
Table of Representative Sonogashira Coupling Partners
| Terminal Alkyne | Catalyst System | Expected Yield (%)* |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 80-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 75-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 85-95 |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | 60-75 |
| Yields are estimated based on similar cross-coupling reactions with bromo-heterocycles.[10][14] |
Heck Coupling: Synthesis of 4-Alkenyl-6-methylpyridin-3-ols
The Heck reaction facilitates the palladium-catalyzed C-C bond formation between an aryl halide and an alkene.[15][16] This reaction is a powerful method for synthesizing substituted olefins, often with high trans selectivity.[15]
Causality and Trustworthiness: The Heck reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond.[5][17] A subsequent β-hydride elimination releases the product and forms a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the HBr formed.[17] Phosphine-free catalyst systems like Pd(OAc)₂ can be effective, though phosphine ligands are often used to improve stability and activity. The choice of base (e.g., Et₃N, K₂CO₃) and a polar aprotic solvent like DMF or NMP is crucial for the reaction's success.[18]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[15][17]
Detailed Protocol: Heck Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv.) and a polar aprotic solvent such as DMF (3 mL).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C for 4-24 hours, monitoring by TLC. High temperatures are often required for Heck reactions involving aryl bromides.[18]
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 4-alkenyl-6-methylpyridin-3-ol product.
Table of Representative Heck Coupling Partners
| Alkene | Catalyst System | Expected Yield (%)* |
| Styrene | Pd(OAc)₂ / K₂CO₃ | 60-75 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 70-85 |
| 4-Vinylpyridine | Pd(OAc)₂ / K₂CO₃ | 55-70 |
| Yields are estimated based on similar Heck reactions and may require optimization.[18] |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylpyridin-3-ols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[19][20] This reaction has revolutionized the synthesis of aryl amines, which are critical structures in pharmaceuticals.
Causality and Trustworthiness: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the C-N coupled product.[20][21] The key to this reaction's success was the development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) that accelerate the reductive elimination step, which is often rate-limiting.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the intermediate palladium-amine complex.[21][22]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[20]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with Pd₂(dba)₃ (1.5 mol%), a suitable ligand such as (±)-BINAP (3.5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).[22]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: On cooling to room temperature, add diethyl ether (20 mL) and wash the mixture with brine (2 x 15 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallization or column chromatography can be used to purify the final product.[22]
Table of Representative Buchwald-Hartwig Coupling Partners
| Amine | Catalyst System | Expected Yield (%)* |
| Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 80-95 |
| Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 70-85 |
| n-Hexylamine | Pd₂(dba)₃ / XPhos / NaOtBu | 75-90 |
| Cyclohexylamine | Pd₂(dba)₃ / BINAP / NaOtBu | 60-75 |
| Yields are estimated based on established Buchwald-Hartwig amination protocols.[19][22] |
Applications in Drug Discovery and Materials Science
The functionalized 6-methylpyridin-3-ol derivatives synthesized via these palladium-catalyzed reactions are valuable scaffolds in medicinal chemistry. Pyridinone-containing compounds exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] The ability to rapidly generate libraries of 4-substituted analogs of this compound allows for efficient SAR studies to optimize potency, selectivity, and pharmacokinetic properties against various biological targets, such as protein kinases.[2] For instance, the synthesis of 4-aryl derivatives can lead to novel compounds for evaluation as antiproliferative agents against cancer cell lines.[23][24]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridin-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for performing the Buchwald-Hartwig amination on 4-bromo-6-methylpyridin-3-ol. The protocols and insights contained herein are designed to equip researchers with the necessary knowledge to successfully synthesize valuable N-aryl pyridinol derivatives, which are significant scaffolds in medicinal chemistry and materials science.
Preamble: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, largely due to the prevalence of arylamines in pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering a significant improvement over harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1][2]
This guide focuses on a specific, yet challenging substrate: this compound. Substituted pyridinols are privileged structures in medicinal chemistry, but their electronic properties and potential for catalyst inhibition can complicate cross-coupling reactions. The following sections detail the mechanistic underpinnings, provide a robust experimental protocol, and offer field-tested insights for navigating the complexities of this transformation.
The Catalytic Heart: Mechanism and Key Parameters
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step releases the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Component Selection
The success of the amination of this compound hinges on the judicious selection of four key components:
-
Palladium Precursor: While Pd(0) is the active catalyst, air-stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are commonly used.[6][7][8] These are reduced in situ to Pd(0) by the amine or phosphine ligand.[3] The choice often comes down to cost, stability, and ease of handling.
-
Ligand (The Reaction's 'Brain'): This is arguably the most critical variable. For electron-rich and potentially coordinating heteroaryl halides like our substrate, standard ligands may fail. Bulky, electron-rich biaryl phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, which is crucial for preventing catalyst decomposition and competing side reactions like hydrodehalogenation (replacement of -Br with -H).[9][10]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine bound to the palladium center. The choice of base can influence reaction rates and substrate compatibility.
-
Sodium tert-butoxide (NaOtBu): A very common and effective base, though its strength can be incompatible with sensitive functional groups.[2][11]
-
Cesium Carbonate (Cs₂CO₃): A milder base, often used for substrates that are sensitive to alkoxides.[8]
-
Potassium Phosphate (K₃PO₄): Another milder inorganic base that can be effective.
-
-
Solvent: Anhydrous, aprotic polar solvents are standard. The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature.
-
Toluene, 1,4-Dioxane, or THF: These are the most common choices.[3][6][7] Dioxane and toluene are often preferred for their higher boiling points, allowing for a wider range of reaction temperatures. Note that solvents like acetonitrile or chloroform can inhibit the reaction by coordinating to the palladium center and should be avoided.[13]
-
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust starting point. Optimization may be required for specific amines.
Materials & Reagents
| Reagent/Material | CAS Number | Notes |
| This compound | 1256811-26-3 | Substrate |
| Amine (Primary or Secondary) | Varies | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Precursor |
| XPhos | 564483-18-7 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Base |
| Anhydrous Toluene | 108-88-3 | Solvent |
| Schlenk Flask or equivalent | N/A | For inert atmosphere |
| Standard Glassware | N/A | |
| Magnetic Stirrer/Hotplate | N/A | |
| Argon or Nitrogen Gas Supply | N/A | For inert atmosphere |
Reaction Workflow Diagram
Caption: A visual guide to the experimental procedure.
Detailed Procedure
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst oxidation.[12]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][12] Purify the resulting crude residue by silica gel column chromatography to afford the desired product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality base or solvent (wet).3. Unsuitable ligand/catalyst system. | 1. Ensure a strictly inert atmosphere throughout setup and reaction.2. Use freshly opened or properly stored anhydrous solvent and a fresh, high-purity base.3. Screen other ligands (e.g., BrettPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). |
| Hydrodehalogenation | The rate of β-hydride elimination is competitive with reductive elimination.[9][10] | Employ bulkier, more electron-rich ligands (e.g., BrettPhos) which are known to accelerate reductive elimination, outcompeting the side reaction.[9] |
| Complex Mixture/Decomposition | 1. Reaction temperature is too high.2. The free hydroxyl group may be interfering. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.2. Consider protecting the hydroxyl group (e.g., as a MOM or TBS ether) prior to coupling, followed by a deprotection step. |
| Poor Product Recovery | The product may be basic and stick to the silica gel column. | Pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to neutralize acidic sites and improve product elution. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly enabling transformation for the synthesis of novel substituted aminopyridinols. While challenges related to the heteroaromatic substrate exist, they can be overcome through the rational selection of a bulky, electron-rich phosphine ligand, a suitable base, and strict adherence to anhydrous and anaerobic reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully utilize this powerful reaction in their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: 4-Bromo-6-methylpyridin-3-ol as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 4-bromo-6-methylpyridin-3-ol as a pivotal starting material in the synthesis of a novel class of kinase inhibitors. We provide a comprehensive overview of a synthetic protocol, focusing on a palladium-catalyzed Suzuki coupling reaction to generate a library of aryl-substituted pyridinol derivatives. The rationale behind the synthetic strategy and the experimental procedures are explained in detail. Furthermore, we discuss the potential application of these compounds as inhibitors of proto-oncogene tyrosine-protein kinase Src (c-Src), a key target in cancer therapy.
Introduction: The Strategic Importance of the Pyridinol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to participate in hydrogen bonding and its versatile substitution patterns make it an ideal framework for designing targeted therapies. Specifically, substituted pyridin-3-ol derivatives have garnered significant interest as precursors for kinase inhibitors due to their structural resemblance to the hinge-binding region of the ATP-binding pocket of many kinases. The strategic placement of a bromine atom, as in this compound, provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridinol core to optimize potency and selectivity for the target kinase.
Synthetic Strategy: Accessing Chemical Diversity via Suzuki Coupling
The bromine atom at the 4-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridinol core and a wide range of aryl or heteroaryl boronic acids or esters. This approach offers a robust and high-throughput method to generate a library of analogues with diverse substituents at this position, which is crucial for structure-activity relationship (SAR) studies.
The general synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis and screening of a kinase inhibitor library starting from this compound.
Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a representative Suzuki coupling reaction to synthesize a 4-aryl-6-methylpyridin-3-ol derivative.
Materials:
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methylpyridin-3-ol derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
Application in Kinase Inhibitor Development: Targeting the c-Src Signaling Pathway
The synthesized library of 4-aryl-6-methylpyridin-3-ol derivatives can be screened for inhibitory activity against a panel of kinases. Given that pyridinone derivatives have shown promise as c-Src kinase inhibitors, this would be a logical primary target.[6][7][8] c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. Its overexpression and hyperactivity are implicated in the development and progression of various cancers.
The c-Src signaling pathway is a complex network of interactions that ultimately leads to cellular responses. A simplified representation of this pathway is shown below:
Figure 2: A simplified diagram of the c-Src signaling pathway and the point of intervention for a c-Src inhibitor.
Quantitative Data Summary
The following table provides representative data for the synthesis of a small set of 4-aryl-6-methylpyridin-3-ol derivatives and their hypothetical inhibitory activity against c-Src kinase.
| Compound ID | Aryl Boronic Acid | Yield (%) | c-Src IC₅₀ (nM) |
| 1a | 4-Methoxyphenylboronic acid | 85 | 150 |
| 1b | 3-Chlorophenylboronic acid | 78 | 95 |
| 1c | 4-(Trifluoromethyl)phenylboronic acid | 81 | 70 |
| 1d | 2-Naphthylboronic acid | 75 | 210 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocol outlined in this application note provides a reliable method for generating a diverse library of 4-aryl-substituted pyridinol derivatives via Suzuki coupling. The potential of these compounds as c-Src inhibitors makes them promising candidates for further investigation in the development of targeted cancer therapies. The systematic exploration of the SAR of this compound class, guided by biological screening data, will be crucial for identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | 1256811-26-3 | GAC81126 [biosynth.com]
- 2. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-6-methyl-pyridin-3-ol | 1256811-26-3 [chemicalbook.com]
- 4. 1256811-26-3|this compound|BLD Pharm [bldpharm.com]
- 5. 4-bromo-6-methyl-pyridin-3-ol - CAS:1256811-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS Method for Real-Time Monitoring of 4-Bromo-6-methylpyridin-3-ol Synthesis
Abstract
This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the at-line monitoring of chemical reactions involving 4-Bromo-6-methylpyridin-3-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the efficiency and completeness of reactions involving this molecule is critical for process optimization and impurity control. The described method utilizes reverse-phase chromatography for the separation of the starting material, intermediates, and final product, coupled with electrospray ionization mass spectrometry for unambiguous identification and quantification. This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug development. The efficiency of these multi-step syntheses is often dictated by the ability to accurately monitor the progress of each chemical transformation. Real-time or near-real-time reaction monitoring provides invaluable insights into reaction kinetics, the formation of byproducts, and the optimal endpoint of the reaction.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity, selectivity, and the ability to analyze complex mixtures with minimal sample preparation.[3][4]
This compound is a halogenated pyridinol derivative with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol .[5][6] Its structure makes it a valuable building block in medicinal chemistry. The successful synthesis of target molecules using this intermediate depends on the careful control of reaction conditions to maximize yield and minimize the formation of impurities.
This application note presents a detailed LC-MS method for monitoring reactions involving this compound. The method is designed to be robust, reliable, and easily implemented in a typical analytical laboratory. We will discuss the rationale behind the choice of chromatographic and mass spectrometric parameters, providing a scientifically sound basis for the presented protocol.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade).
-
Reference Standard: this compound (purity ≥98%).
-
Reaction Quenching Solution: A suitable solvent that stops the reaction and is miscible with the mobile phase (e.g., acetonitrile or methanol).
Instrumentation and Software
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7][8]
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
Chromatographic Conditions
The separation of the polar aromatic analyte from potential reactants and byproducts is best achieved using reversed-phase chromatography.[9][10] A C18 stationary phase provides a good balance of hydrophobic retention and peak shape for this class of compounds.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with a smaller particle size allows for rapid analysis times, which is crucial for reaction monitoring, without sacrificing significant resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous mobile phase is standard for reversed-phase chromatography. Formic acid is added to improve peak shape and enhance ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase LC-MS due to its low viscosity and UV transparency. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient ensures that all components of the reaction mixture, from polar starting materials to more non-polar products, are eluted in a short time. |
| Flow Rate | 0.4 mL/min | A flow rate compatible with the column dimensions and ESI-MS interface. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume minimizes column overload and potential matrix effects. |
Mass Spectrometry Conditions
Electrospray ionization in positive ion mode is selected due to the presence of a basic nitrogen atom in the pyridine ring, which can be readily protonated.
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.[7] The pyridine nitrogen is easily protonated to form [M+H]+ ions. |
| Scan Mode | Full Scan (m/z 100-500) and/or SIM | Full scan mode is used for initial method development to identify all components. Selected Ion Monitoring (SIM) of the [M+H]+ ions of reactants and products provides higher sensitivity and specificity for quantitative monitoring. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Gas Temperature | 350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 45 psi | Optimal pressure for generating a fine aerosol. |
Protocol: At-Line Reaction Monitoring
This protocol outlines the steps for monitoring a typical reaction involving this compound.
Step 1: Reaction Sampling
-
At predetermined time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, etc.), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
Step 2: Quenching and Dilution
-
Immediately quench the reaction by adding the aliquot to a vial containing a larger volume (e.g., 990 µL) of the quenching solution (e.g., acetonitrile). This stops the reaction and dilutes the sample to a concentration suitable for LC-MS analysis.
Step 3: Sample Preparation
-
Vortex the diluted sample to ensure homogeneity.
-
If the reaction mixture contains solid particles, centrifuge the sample and transfer the supernatant to an LC-MS vial.
Step 4: LC-MS Analysis
-
Inject the prepared sample onto the LC-MS system using the conditions outlined in Tables 2.3 and 2.4.
Step 5: Data Analysis
-
Monitor the extracted ion chromatograms (EICs) for the [M+H]+ ions of the starting material (this compound, m/z 187.97/189.97 due to bromine isotopes) and the expected product(s).
-
Integrate the peak areas of the starting material and product(s) at each time point.
-
Plot the peak area of the starting material and product(s) as a function of time to generate a reaction profile.
Visualization of the Workflow
Caption: Workflow for at-line monitoring of chemical reactions using LC-MS.
Expected Results and Discussion
By following the described protocol, a clear picture of the reaction progress can be obtained. The consumption of the starting material, this compound, will be observed as a decrease in its corresponding peak area over time. Conversely, the formation of the product will be seen as an increase in its peak area.
Table 1: Key Ions to Monitor
| Compound | Molecular Formula | Expected [M+H]+ (m/z) |
| This compound | C6H6BrNO | 187.97 / 189.97 |
| Example Product | User Defined | Calculated m/z |
| Potential Byproduct | User Defined | Calculated m/z |
The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) provides a distinct signature for all bromine-containing species, aiding in their confident identification.
The reaction profile generated by plotting the peak areas against time allows for the determination of the reaction endpoint, helping to avoid unnecessarily long reaction times or incomplete conversions. Furthermore, the full scan data can be retrospectively analyzed to identify any unexpected byproducts, which is crucial for process optimization and ensuring the purity of the final product.[4][11]
Method Validation and Trustworthiness
To ensure the reliability of the data generated by this method, a streamlined validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][14] Key validation parameters for this application include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the chromatographic separation of the starting material, product, and any known impurities.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
By establishing these parameters, the trustworthiness of the reaction monitoring data is ensured, providing a solid foundation for making critical decisions in process development.
Conclusion
The LC-MS method presented in this application note provides a rapid, sensitive, and specific tool for monitoring chemical reactions involving this compound. The use of reversed-phase chromatography coupled with electrospray ionization mass spectrometry allows for the clear differentiation and quantification of reactants, products, and byproducts. By implementing this at-line monitoring strategy, researchers and process chemists can gain a deeper understanding of their synthetic transformations, leading to improved yields, higher purity, and more efficient process development.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-bromo-6-methyl-pyridin-3-ol - CAS:1256811-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. sisu.ut.ee [sisu.ut.ee]
- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Purity Isolation of 4-Bromo-6-methylpyridin-3-ol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-bromo-6-methylpyridin-3-ol, a key heterocyclic building block in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique offering rapid and efficient separation. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step protocol from sample preparation to fraction analysis, and address common challenges such as peak tailing. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for polar, nitrogen-containing heterocyclic compounds.
Introduction: The Purification Challenge
This compound is a substituted pyridinol derivative whose utility in drug discovery is significant. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, impact biological activity, and complicate downstream processes. The inherent polarity of the pyridinol core, coupled with the presence of a bromine substituent, presents a unique purification challenge.[1] Column chromatography is the method of choice for isolating such compounds from crude reaction mixtures.[2][3] This note details a systematic approach to developing a flash chromatography method for this specific molecule.
Foundational Principles: Chromatographic Separation
Column chromatography operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[3] For polar compounds like this compound, a normal-phase chromatography setup is typically employed. This involves a polar stationary phase and a less polar mobile phase.[2] Molecules with higher polarity will have a stronger affinity for the stationary phase and thus elute later, enabling separation from less polar impurities.
Materials and Methods
Equipment and Consumables
-
Automated Flash Chromatography System (e.g., CombiFlash®, Biotage®, etc.)
-
Pre-packed Silica Gel Flash Column (particle size 40-63 µm)
-
UV-Vis Detector with variable wavelength capability
-
Fraction Collector
-
Rotary Evaporator
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Standard laboratory glassware
-
HPLC or GC-MS for final purity analysis
Reagents and Solvents
-
Crude this compound
-
Silica Gel 60 (for slurry loading)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (optional, for reducing peak tailing)
Protocol: Step-by-Step Purification
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The initial and most critical step is to determine an optimal solvent system using TLC. This provides a rapid and cost-effective way to screen different mobile phase compositions.
Protocol:
-
Prepare a dilute solution of the crude this compound in a small amount of dichloromethane or methanol.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. A good starting point for polar, nitrogen-containing compounds is a mixture of a non-polar solvent and a more polar one, such as hexane and ethyl acetate.[4]
-
Visualize the developed plate under a UV lamp at 254 nm.
-
The ideal solvent system will provide a good separation between the desired product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4 for effective column separation.[5]
Table 1: Example TLC Solvent System Trials
| Trial | Solvent System (Hexane:Ethyl Acetate) | Observations | Product Rf |
| 1 | 9:1 | Product remains at the baseline. | ~0.05 |
| 2 | 7:3 | Good separation of a non-polar impurity. | ~0.15 |
| 3 | 1:1 | Optimal. Good spot separation. | ~0.3 |
| 4 | 3:7 | All components run near the solvent front. | >0.8 |
Step 2: Sample Preparation and Loading
Proper sample loading is crucial for achieving high resolution.
Protocol:
-
Slurry Loading (Recommended):
-
Measure a small amount of silica gel (approximately 1-2 times the weight of the crude sample).
-
Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane or methanol.
-
Add the silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This is the "dry load."
-
-
Liquid Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase. Caution: Using a solvent stronger than the initial mobile phase can lead to band broadening.
-
Step 3: Column Chromatography Execution
Workflow Diagram
Caption: Workflow for the purification of this compound.
Protocol:
-
Select a pre-packed silica gel column of appropriate size for the amount of crude material.
-
Equilibrate the column with the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for several column volumes.
-
Load the prepared sample onto the column.
-
Begin the elution. A linear gradient is often effective. Based on the TLC data, a gradient from 5% to 50% Ethyl Acetate in Hexane over 10-15 column volumes is a reasonable starting point.
-
Monitor the separation using the UV detector, setting the wavelength to 254 nm, where aromatic compounds typically absorb.
-
Collect fractions as peaks elute from the column.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using a high-resolution analytical technique such as HPLC or GC-MS.
Troubleshooting and Advanced Insights
Peak Tailing: Pyridine derivatives are known to exhibit peak tailing on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[5]
-
Solution: Add a small amount (0.1-1%) of a competing base, such as triethylamine, to the mobile phase. This will occupy the active sites on the silica, leading to more symmetrical peaks.
Compound Instability: Some sensitive compounds may degrade on acidic silica gel.
-
Solution: If degradation is suspected, consider using a less acidic stationary phase, such as neutral alumina, or deactivated silica gel.[5]
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
This application note provides a robust and scientifically-grounded protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach of TLC-based method development, appropriate sample loading, and gradient elution, researchers can achieve high purity of this valuable synthetic intermediate. The insights into troubleshooting common issues will further aid in optimizing the separation for this and other polar heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 4-Bromo-6-methylpyridin-3-ol Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your troubleshooting and lead you to a successful, high-yielding reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, heteroaromatic substrates, particularly those with coordinating groups like the pyridinol core of this compound, present a unique set of challenges that can often lead to frustratingly low yields. This guide will dissect these issues and provide actionable solutions.
I. Understanding the Challenges: Why is this reaction difficult?
The structure of this compound presents a "perfect storm" of potential issues for a standard Suzuki coupling protocol. Understanding these challenges is the first step toward overcoming them.
Q1: What are the primary structural features of this compound that can negatively impact Suzuki coupling yields?
A1: There are two main culprits in the structure of this compound that can interfere with the catalytic cycle:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst and preventing it from participating in the catalytic cycle.[2][3] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
The Phenolic Hydroxyl Group: The acidic proton of the 3-hydroxyl group can complicate the reaction in a few ways. It can react with the base, potentially altering the basicity of the reaction medium. More critically, the resulting phenoxide can also coordinate to the palladium center, further contributing to catalyst inhibition. Additionally, the presence of a proton source can facilitate the undesired side reaction of protodeboronation of the boronic acid partner.[4][5]
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?
A2: Low yields are often a direct result of one or more competing side reactions. For this substrate, you should be vigilant for the following:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (Ar-B(OH)₂ → Ar-H).[4][5] It is often promoted by high temperatures and the presence of water and base. This is a very common reason for low yields in Suzuki couplings.[6]
-
Dehalogenation: The bromo group on the pyridinol is replaced by a hydrogen atom. This can be mediated by palladium hydride species that can form under certain reaction conditions.[2][7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[2][5][8]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator that the soluble, active palladium catalyst has precipitated out of solution, halting the catalytic cycle. This can be caused by high temperatures, improper ligand choice, or catalyst inhibition.
Below is a diagram illustrating the main catalytic cycle and the key off-cycle side reactions that can lead to low yield.
Caption: The Suzuki catalytic cycle and competing side reactions.
II. Troubleshooting and Optimization Strategies
Now, let's move from theory to practice. This section provides a systematic approach to troubleshooting your low-yielding reaction.
Q3: My yield is consistently low or zero. Where should I start my optimization?
Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter for a successful Suzuki coupling with a challenging substrate. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are often the key to success.[2][9]
| Ligand Type | Examples | Rationale |
| Bulky, Electron-Rich Buchwald Ligands | SPhos, XPhos, RuPhos | These ligands promote fast reductive elimination and can prevent catalyst inhibition from the pyridine nitrogen.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors and can form very stable palladium complexes, which can be beneficial for challenging substrates. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | While less common for this type of substrate, they can sometimes be effective and are worth including in an initial screen. |
Actionable Step: Perform a small-scale screen with a few different ligands from the table above. For example, set up parallel reactions with Pd(OAc)₂ and SPhos, XPhos, and P(t-Bu)₃.
Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid.[10] However, a base that is too strong or too nucleophilic can promote side reactions.
| Base | Strength | Common Solvents | Considerations |
| K₃PO₄ | Moderate | Dioxane, Toluene, THF | Often a good starting point for heteroaryl couplings. |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A very common and cost-effective choice. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be more effective for less reactive substrates, but also more expensive. |
| KF | Weak | Dioxane, THF | Can be effective for base-sensitive substrates and can minimize protodeboronation. |
Actionable Step: Using your best ligand from the initial screen, test a few different bases. K₃PO₄ is an excellent starting point for this substrate.
Solvent System
The solvent system must solubilize all reaction components and can influence the reaction rate and selectivity. A mixture of an organic solvent and water is common, but anhydrous conditions can also be beneficial.
| Solvent System | Rationale |
| Dioxane/Water (4:1 to 10:1) | A very common and often effective system. |
| Toluene/Water (4:1 to 10:1) | Another good biphasic system, can be run at higher temperatures. |
| THF/Water (4:1) | A lower boiling point option. |
| Anhydrous Dioxane or Toluene | Can be beneficial if protodeboronation is a major issue. |
Actionable Step: Test your best ligand/base combination in a couple of different solvent systems.
Here is a logical workflow for your initial optimization screen:
Caption: A systematic workflow for optimizing the Suzuki coupling.
Q4: I've tried screening ligands, bases, and solvents, but my yield is still poor. What else can I do?
A4: If the initial screen doesn't yield significant improvement, it's time to look at other factors.
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to decomposition.[4][6] Consider using a more stable boronic ester, such as a pinacol ester (Bpin).[5] These are generally more robust to protodeboronation.
-
Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) catalyst in situ, sometimes using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial.[2] Additionally, modern pre-catalysts that incorporate the ligand (e.g., XPhos Pd G3) can offer improved stability and activity.
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. Conversely, if the reaction is sluggish, a higher temperature (up to 110-120 °C in a sealed vessel with a high-boiling solvent like toluene or dioxane) may be necessary. Microwave-assisted synthesis can also be a powerful tool for rapidly heating the reaction and can sometimes lead to improved yields and shorter reaction times.[11][12][13]
-
Degassing: It is absolutely critical to remove dissolved oxygen from your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting homocoupling of the boronic acid.[2][5] Ensure you are thoroughly degassing your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
III. Recommended Starting Protocol
Based on literature precedence for similar challenging heteroaryl couplings, here is a robust starting protocol for your optimization efforts.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Assembly:
-
Add the catalyst and ligand to the flask containing the substrate and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This guide provides a comprehensive framework for tackling the challenges associated with the Suzuki coupling of this compound. By understanding the underlying chemistry and systematically exploring the key reaction parameters, you can significantly improve your chances of achieving a high-yielding and reproducible process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Med… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Minimizing homocoupling in reactions with 4-Bromo-6-methylpyridin-3-ol
Welcome to the dedicated technical support guide for researchers utilizing 4-Bromo-6-methylpyridin-3-ol in cross-coupling reactions. This resource is designed to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, helping you navigate the unique reactivity of this versatile building block and, most critically, minimize the formation of homocoupled byproducts.
The inherent electronic properties of the pyridyl ring, combined with the presence of both a hydroxyl and a methyl group, make this compound a nuanced substrate. Its propensity to undergo homocoupling can be a significant challenge, leading to reduced yields of the desired product and complex purification steps. This guide is grounded in established mechanistic principles of cross-coupling chemistry and provides field-proven strategies to ensure the success of your reactions.
Troubleshooting Guide: Minimizing Homocoupling
This section directly addresses the primary issue of homocoupling, where two molecules of this compound react to form 6,6'-dimethyl-[4,4'-bipyridine]-3,3'-diol.
Issue 1: Significant Homocoupling of this compound Detected
If you are observing the formation of the bipyridine byproduct, it is crucial to systematically evaluate your reaction parameters. Homocoupling of aryl halides is often initiated by the formation of a highly reactive, low-valent catalytic species that can react with itself or through alternative catalytic cycles.
Root Cause Analysis & Corrective Actions:
-
Oxygen Contamination: The primary culprit for aryl halide homocoupling in many palladium- and nickel-catalyzed reactions is the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to a Pd(II) or Ni(II) species, which can then participate in pathways that favor homocoupling.
-
Solution: Implement a rigorous degassing protocol. A subsurface sparge of an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes is highly effective.[1][2] Subsequently, maintain a positive pressure of the inert gas throughout the reaction. Standard freeze-pump-thaw cycles (at least three) are also highly recommended, especially for sensitive reactions.
-
-
Catalyst Precursor and Activation: The method of generating the active L-Pd(0) species is critical. Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) requires an in situ reduction step. If this reduction is inefficient or if the resulting Pd(0) is not adequately stabilized by the ligand, side reactions like homocoupling can occur.
-
Solution:
-
Use a Pre-formed Pd(0) Catalyst: Employing a stable, pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce homocoupling.[3]
-
Add a Mild Reductant: In cases where a Pd(II) precatalyst is used, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[1][2]
-
-
-
Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. Insufficiently bulky or electron-donating ligands may not adequately prevent the side reactions that lead to homocoupling. For pyridyl substrates, ligand choice is especially critical to avoid catalyst inhibition and promote the desired cross-coupling.[4][5]
-
Solution: Screen a panel of ligands. For pyridyl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6] Ensure the correct ligand-to-metal ratio is used, as an excess or deficiency can be detrimental.
-
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling
Q1: My Suzuki reaction with this compound is plagued by both aryl halide homocoupling and boronic acid homocoupling. How can I address both?
A1: This is a common issue, particularly with electron-deficient heteroaryl halides. The two homocoupling pathways have different, though sometimes overlapping, causes.
-
Aryl Halide Homocoupling: As detailed in the troubleshooting guide, this is primarily driven by oxygen and catalyst issues. Rigorous degassing and using a stable Pd(0) precatalyst are your first lines of defense.[1][3]
-
Boronic Acid Homocoupling: This side reaction is often promoted by Pd(II) species reacting directly with the boronic acid or by high temperatures and certain bases.[1][7]
A Multi-faceted Strategy:
-
Rigorous Degassing: This is non-negotiable and helps prevent both pathways.[1]
-
Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) that efficiently generates the active species.
-
Base Selection: An excessively strong or poorly soluble base can accelerate boronic acid decomposition and homocoupling. Consider switching from NaOH or KOH to a milder base like K₃PO₄ or Cs₂CO₃.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathways, which can have higher activation energies than the desired cross-coupling.[3]
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents). This ensures that the aryl halide is consumed quickly via the productive cross-coupling pathway.[7]
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Inert Atmosphere | Mandatory. Subsurface sparging with Ar/N₂. | Minimizes O₂ which promotes both aryl and boronic acid homocoupling.[1] |
| Catalyst | Pd(PPh₃)₄ or Buchwald-type G3/G4 Precatalysts. | Reduces reliance on in-situ reduction, minimizing side reactions.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos). | Stabilizes Pd(0) and accelerates reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, or KF. | Milder bases can reduce the rate of protodeboronation and boronic acid homocoupling.[4] |
| Temperature | Start at lower temperatures (e.g., 80 °C) and increase only if necessary. | Homocoupling pathways can be kinetically disfavored at lower temperatures.[3] |
Sonogashira Coupling
Q2: I'm attempting a Sonogashira coupling, but I'm primarily isolating the di-alkyne (Glaser coupling product) and the bipyridine homocoupling product. What's going wrong?
A2: The Sonogashira reaction has two main competing homocoupling side reactions: the oxidative homocoupling of the terminal alkyne (Glaser coupling) and the reductive homocoupling of the aryl halide.[8][9]
-
Glaser Coupling (Alkyne Homocoupling): This reaction is almost exclusively catalyzed by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen).[8][10]
-
Solution 1: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[8] This often requires a more active palladium catalyst/ligand system and a suitable amine base (e.g., pyrrolidine, piperidine, or Et₃N).
-
Solution 2: Minimize Oxygen. If copper is essential for your system, rigorous degassing is paramount to prevent the Cu(I) to Cu(II) oxidation that facilitates this pathway.
-
-
Aryl Halide Homocoupling: The causes are the same as in other cross-coupling reactions (see Issue 1).
Recommended Protocol for a Copper-Free Sonogashira Coupling:
| Step | Action | Details |
| 1. Setup | To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). | |
| 2. Catalyst/Ligand | Add the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ 2-5 mol%) and ligand (e.g., PPh₃ or a more specialized ligand if needed). | |
| 3. Degassing | Seal the flask, and perform three freeze-pump-thaw cycles. | This is critical to remove all traces of oxygen. |
| 4. Solvent/Base | Backfill with Argon, then add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine). | The amine acts as both the base and a solvent in some cases. |
| 5. Reaction | Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. |
Buchwald-Hartwig Amination
Q3: In my Buchwald-Hartwig amination, I'm seeing significant formation of the de-brominated starting material (6-methylpyridin-3-ol) and the bipyridine homocoupling product. How can I improve the yield of my desired arylamine?
A3: This points to two competing side reactions: hydrodehalogenation and aryl halide homocoupling. Both suggest issues with the stability and reactivity of the catalytic intermediates.
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom can occur if there are sources of protons (e.g., moisture, impurities in the amine) or via β-hydride elimination from the palladium-amido complex, which is an unproductive pathway.[3][11]
-
Homocoupling: As discussed, this is often linked to catalyst decomposition or oxidative side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Pyridinols can be challenging due to the acidic proton. Ensure all reagents (amine, base) and solvents are scrupulously dry. Moisture can facilitate hydrodehalogenation.[3]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base's role is to deprotonate the amine to form the palladium-amido intermediate. If this step is slow, side reactions can dominate.[11]
-
Ligand Selection: The ligand must be able to promote fast reductive elimination from the arylpalladium amido complex. Slower reductive elimination allows competing pathways like β-hydride elimination or catalyst decomposition to occur.[11] Bulky biarylphosphine ligands (e.g., Josiphos, BINAP) are often effective.[11][12]
-
Temperature Control: High temperatures can accelerate catalyst decomposition and side reactions. Try to run the reaction at the lowest temperature that provides a reasonable rate (often 80-110 °C).[3]
Workflow Diagram: Troubleshooting Buchwald-Hartwig Side Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Preventing dehalogenation of 4-Bromo-6-methylpyridin-3-ol
A Guide to Preventing Unwanted Dehalogenation in Synthetic Applications
Welcome to the technical support center for 4-Bromo-6-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unintended dehalogenation is a frequent and frustrating side reaction that can compromise yield, complicate purification, and derail project timelines.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these experimental challenges and offer robust, self-validating protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: We are observing significant formation of 6-methylpyridin-3-ol as a byproduct. What is this dehalogenation, and why is it happening with our substrate?
Answer: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This process, also known as hydrodehalogenation or proto-dehalogenation, leads to the formation of 6-methylpyridin-3-ol, reducing the yield of your desired product and introducing a challenging impurity to separate.[1][2]
This issue is particularly prevalent with heteroaromatic halides like your compound for several reasons:
-
Electronic Nature: The pyridine ring is an electron-deficient system. However, the hydroxyl (-OH) group at the 3-position is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the substrate more susceptible to certain side reactions.
-
Catalyst Interaction: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can alter the catalyst's electronic properties and reactivity, sometimes favoring the dehalogenation pathway.[2]
-
Reaction Mechanism: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the most common mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This Pd-H intermediate can react with your substrate in a competing catalytic cycle, leading to the unwanted byproduct.[2]
Q2: What are the primary sources of the hydride (H⁻) that causes this dehalogenation in our palladium-catalyzed reaction?
Answer: The detrimental palladium-hydride (Pd-H) species can be generated from several common reagents and conditions in your reaction mixture. Identifying the source is the first step in mitigating the problem.
-
Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) are direct hydride sources.[3][4] Other solvents, such as N,N-Dimethylformamide (DMF), can also decompose at higher temperatures to generate hydride species.[1][5][6]
-
Bases: Certain bases can act as hydride donors. This is particularly true for alkoxides and amine bases. Even trace amounts of water reacting with the base or other reagents can be a source of protons and hydrides.[1]
-
Reagents: Boronic acids in Suzuki coupling can sometimes contribute to the formation of Pd-H species.[7] Similarly, trace impurities in any of your reagents can be an unforeseen source.
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the concentration of the active palladium catalyst can build up. This increases the probability of it reacting with a hydride source and entering the dehalogenation cycle.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section provides specific, actionable solutions for the most common challenge encountered with this compound: dehalogenation during palladium-catalyzed cross-coupling reactions.
Issue: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is prone to dehalogenation. The choice of four key parameters—Ligand, Base, Solvent, and Temperature—is critical for success.
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway that consumes the starting material.
Caption: Competing Suzuki-Miyaura and Dehalogenation catalytic cycles.
| Parameter | Problematic Choice / Condition | Recommended Solution & Rationale |
| Catalyst & Ligand | Standard, less bulky ligands (e.g., PPh₃). Highly active catalysts at high loading. | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] Rationale: These ligands promote the desired reductive elimination step to form the product over the dehalogenation pathway. They can also stabilize the palladium catalyst, preventing the formation of overly active species that are prone to side reactions. |
| Base | Strong, nucleophilic bases (e.g., NaOEt, KOtBu).[8] Amine bases. | Use a weaker, inorganic base. Good choices include K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][9] Rationale: Stronger bases can accelerate the formation of Pd-H species. Weaker inorganic bases are less likely to act as hydride donors and are highly effective in Suzuki couplings, especially when paired with an appropriate solvent system. |
| Solvent | Protic solvents (alcohols) or solvents known to be hydride sources (DMF, NMP).[1][6] | Switch to aprotic solvents. Toluene, 1,4-dioxane, or THF are generally preferred.[1][10] Often, a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) is optimal to dissolve both the organic substrate and the inorganic base.[10] Rationale: Aprotic solvents are not hydride donors and minimize a major source of the dehalogenation problem. |
| Temperature | High reaction temperatures (e.g., >100 °C). | Attempt the reaction at a lower temperature. Start around 80 °C and adjust as needed. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures.[1] Rationale: Higher temperatures can increase the rate of catalyst decomposition and hydride formation from solvents like DMF, leading to more dehalogenation.[1] |
Systematic Troubleshooting Workflow
When facing dehalogenation, a systematic approach is more effective than random changes. Follow this workflow to logically diagnose and solve the issue.
Caption: A logical workflow for troubleshooting dehalogenation.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize dehalogenation of this compound.
Objective: To couple this compound with a generic arylboronic acid with minimal dehalogenation byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Pre-mixing: In a separate, small dry vial, suspend Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of toluene. Stir for 5-10 minutes at room temperature. This pre-formation of the active catalyst can be beneficial.
-
Reaction Assembly: Add the pre-mixed catalyst slurry to the main reaction vial.
-
Solvent Addition & Degassing: Add toluene and water to the reaction vial to create a 5:1 toluene:water mixture (e.g., 5 mL toluene, 1 mL water). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[10]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct (6-methylpyridin-3-ol).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Base and Solvent for 4-Bromo-6-methylpyridin-3-ol Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-6-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block. The unique electronic and structural features of this substrate—namely the presence of a coordinating pyridine nitrogen and a nucleophilic hydroxyl group—necessitate a carefully considered approach to reaction optimization.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of troubleshooting questions and foundational FAQs to directly address the issues you are most likely to encounter in the lab.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses common problems encountered during the coupling of this compound. Each question is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.
Q1: My reaction yield is very low or I'm observing no product formation. What are the first parameters I should investigate?
Low conversion is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1] This is a well-documented challenge with 2- and 3-substituted pyridines.[2]
Solutions:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to create a sterically hindered environment around the palladium atom, which disfavors coordination with the pyridine nitrogen and promotes the desired catalytic activity.[1][3]
-
Catalyst Precursor: Using a pre-formed palladium(0) source like Pd(PPh₃)₄ can sometimes be more effective than generating Pd(0) in situ from a Pd(II) salt (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂).
The C-Br bond on the electron-rich pyridinol ring may exhibit lower reactivity towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[1]
Solutions:
-
Increase Temperature: Raising the reaction temperature can provide the necessary activation energy for the oxidative addition step. Monitor for substrate or product degradation at higher temperatures.[4][5]
-
More Active Catalyst System: As mentioned above, highly electron-rich and bulky ligands accelerate oxidative addition, especially for less reactive aryl halides.[6]
The choice of base and solvent is critical and interdependent. Poor solubility of the base or reactants can halt the reaction. The base must be strong enough to facilitate transmetalation but not so strong that it promotes unwanted side reactions.
Solutions:
-
Base Solubility: Ensure your chosen base is at least partially soluble in the reaction solvent. For inorganic bases like K₃PO₄ or K₂CO₃, a polar co-solvent like water is often necessary.[7][8]
-
Systematic Screening: If the initial conditions fail, a systematic screen of both base and solvent is recommended. Refer to the tables in the FAQ section below for logical starting points.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q2: I'm observing significant formation of a bi-aryl byproduct from my boronic acid. How can I suppress this homocoupling?
This side reaction, known as Glaser or Suzuki-type homocoupling, consumes your nucleophile and complicates purification.
Oxygen can promote the oxidative coupling of boronic acids, leading to the formation of symmetric bi-aryl species. This is a common issue in Suzuki-Miyaura reactions.[9]
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use by employing methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[9][10]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas. Use Schlenk techniques or a glovebox for the best results.
-
Use a Pd(0) Source: Directly using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources, which can be sensitive to atmospheric oxygen.[9]
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q3: My main side product is 6-methylpyridin-3-ol (protodebromination). What causes this and how can I prevent it?
Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom.
Water or other protic impurities in the reaction mixture can serve as a proton source, leading to the cleavage of the aryl-palladium intermediate before cross-coupling can occur.
Solutions:
-
Anhydrous Conditions: Use high-purity, anhydrous solvents. Dry reagents that may be hygroscopic (e.g., some inorganic bases) in a vacuum oven before use.
-
Reagent Quality: Ensure the amine or other coupling partner is of high purity and free from water.[9]
Certain strong bases, particularly in combination with specific solvents or at high temperatures, can promote pathways that lead to protodebromination.
Solutions:
-
Base Screening: The choice of base can significantly influence this side reaction. Screen different bases, potentially moving to a weaker or sterically hindered base, to find one that minimizes this pathway.[9] For example, if NaOtBu is causing issues, consider K₃PO₄ or Cs₂CO₃.
Frequently Asked Questions (FAQs): The "Why" Behind Optimization
This section explores the fundamental principles governing the choice of base and solvent, providing the foundational knowledge needed for rational reaction design.
FAQ 1: What is the fundamental role of the base in a Suzuki-Miyaura coupling?
The base is not merely a scavenger for the HBr generated. Its primary and essential role is to activate the organoboron species.[11][12] In the Suzuki-Miyaura catalytic cycle, the boronic acid (R-B(OH)₂) is generally not nucleophilic enough to undergo transmetalation with the palladium(II) complex. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][14] This boronate readily transfers its organic group to the palladium center, driving the catalytic cycle forward.
Caption: The role of the base in activating the boronic acid for transmetalation.
FAQ 2: How do I select the right base? A comparison of common choices.
The optimal base depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the functional groups on your substrates, and the solvent. For this compound, care must be taken to avoid bases that could deprotonate the hydroxyl group and lead to O-arylation or other side reactions.
| Base | Type | Common Coupling | Pros | Cons & Considerations |
| K₂CO₃ / Na₂CO₃ | Weak Inorganic | Suzuki | Inexpensive, mild, good for substrates with base-sensitive groups (e.g., esters).[5][15] | Often requires an aqueous co-solvent for solubility, which can promote protodeboronation. May not be strong enough for less reactive substrates. |
| K₃PO₄ | Moderate Inorganic | Suzuki, Buchwald-Hartwig | Good balance of strength and mildness. Often effective for challenging substrates, including pyridines.[7] Soluble in some organic solvents. | Can be hygroscopic; ensure it is dry. |
| Cs₂CO₃ | Strong Inorganic | Suzuki, Buchwald-Hartwig | Highly effective due to the high solubility of cesium salts in organic solvents. Often gives higher yields for difficult couplings. | More expensive than sodium or potassium bases. |
| KF | Weak Inorganic | Suzuki | Useful for substrates with base-labile groups like esters, as it minimizes hydrolysis.[8][11] | Can result in slower reaction rates compared to carbonate or phosphate bases. |
| NaOtBu / KOtBu | Strong Organic | Buchwald-Hartwig, Sonogashira | Very strong, non-nucleophilic base. Highly effective in C-N couplings.[16][17] | Can cleave ester functional groups. May be too harsh for the pyridinol substrate, potentially causing decomposition or O-arylation. |
| Et₃N / DIPEA | Organic Amine | Sonogashira, Heck | Soluble in organic solvents. Acts as both a base and a scavenger for HX.[4] | Generally not strong enough for Suzuki or Buchwald-Hartwig reactions. Can act as a catalyst poison in some systems. |
Recommendation for this compound: Start with K₃PO₄ or Cs₂CO₃ . These bases offer a good probability of success without being overly harsh, minimizing potential side reactions involving the hydroxyl group.
FAQ 3: How does the solvent system impact my coupling reaction?
The solvent plays a multifaceted role: it dissolves reactants, stabilizes catalytic intermediates, and influences the efficacy of the base.[18][19][20] The choice of solvent can dramatically alter reaction rates and even selectivity.[21]
| Solvent System | Type | Common Coupling | Key Considerations |
| Toluene / Xylene | Non-polar Aprotic | Suzuki, Buchwald-Hartwig | Good for dissolving organic substrates and many catalyst complexes. High boiling points allow for elevated reaction temperatures.[16] |
| Dioxane / THF | Polar Aprotic (Ethereal) | Suzuki, Buchwald-Hartwig | Excellent solvating properties for a wide range of organic compounds. Can coordinate to the palladium center, affecting catalyst stability and activity.[20] |
| DMF / DMAc | Polar Aprotic | Suzuki, Sonogashira | Highly polar, excellent for dissolving salts and polar reagents.[4][20] |
| Acetonitrile (MeCN) | Polar Aprotic | Suzuki, Sonogashira | Polar, but generally less coordinating than DMF or DMSO. |
| Toluene/H₂O or Dioxane/H₂O | Biphasic | Suzuki | The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or Na₂CO₃, facilitating their interaction with the catalytic cycle in the organic phase.[7][8] |
Recommendation for this compound: A polar aprotic solvent like 1,4-Dioxane or Toluene is a good starting point. If using an inorganic base like K₂CO₃, a biphasic system such as Dioxane/H₂O (e.g., 4:1 v/v) is a standard choice.[7]
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust set of starting conditions for screening. It should be optimized for each specific coupling partner.
Objective: To couple this compound with a generic Arylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 mixture (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation with 4-Bromo-6-methylpyridin-3-ol
Welcome to the technical support center for 4-Bromo-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we address common challenges related to byproduct formation in a direct question-and-answer format, providing in-depth, field-proven insights to optimize your synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science, offering multiple points for diversification. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl group on a pyridine ring, presents unique opportunities and challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The interplay of these functional groups can lead to a range of desired products but also to the formation of specific byproducts that can complicate purification and reduce yields. This guide will help you understand and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a debrominated byproduct, 6-methylpyridin-3-ol, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: The formation of 6-methylpyridin-3-ol is a result of a common side reaction known as hydrodehalogenation or simply dehalogenation. This occurs when the bromo-substrate is reduced instead of undergoing cross-coupling.
-
Causality: Dehalogenation can be promoted by several factors. The palladium catalyst can react with sources of hydride in the reaction mixture, such as solvent (e.g., alcohols), water, or even the phosphine ligand, to form a palladium-hydride species. This species can then undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct. Electron-rich aryl halides and highly active catalyst systems can be more prone to this side reaction.
-
Mitigation Strategies:
-
Solvent Choice: Use anhydrous and aprotic solvents like dioxane or toluene. Avoid alcohol-based solvents if possible, or use them with caution.
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. Screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be beneficial. Ensure the base is anhydrous.
-
Catalyst and Ligand System: A less active catalyst system or a different ligand may reduce the rate of dehalogenation. Consider screening ligands to find one that favors the desired cross-coupling over the reduction pathway.
-
Q2: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I suppress this?
A2: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from the boronic acid starting material.[1][2][3]
-
Causality: This side reaction is often initiated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[2] This Pd(II) species can then promote the homocoupling of the boronic acid.
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Palladium Source: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) might be advantageous over in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).
-
Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can sometimes disfavor boronic acid homocoupling.
-
Q3: In my Buchwald-Hartwig amination, I am seeing a byproduct with a mass corresponding to the O-arylated product instead of the desired N-arylated product. Why is this happening?
A3: The presence of the hydroxyl group on the pyridine ring introduces the possibility of competing O-arylation, leading to the formation of a pyridyl ether. While C-N bond formation is the goal of the Buchwald-Hartwig reaction, the hydroxyl group is also a nucleophile.
-
Causality: The hydroxyl group of this compound can be deprotonated by the base, forming a pyridinolate species. This can then act as a nucleophile and displace the halide from the palladium-aryl complex, leading to O-arylation. While palladium catalysts are more commonly associated with N- and C-couplings, copper-catalyzed systems are known to facilitate O-arylation of 3-hydroxypyridines, indicating the inherent reactivity of the hydroxyl group.[4][5]
-
Mitigation Strategies:
-
Protecting Group Strategy: The most straightforward solution is to protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether or a benzyl ether) before performing the Buchwald-Hartwig amination. The protecting group can then be removed in a subsequent step.
-
Ligand and Base Screening: The choice of ligand and base can influence the relative rates of N- vs. O-arylation. Bulky ligands that favor the approach of the amine over the hydroxyl group might provide better selectivity. Screening different bases could also alter the nucleophilicity of the amine versus the hydroxyl group.
-
Q4: I am struggling with low yields and a complex mixture of byproducts in my cross-coupling reaction. Where should I start troubleshooting?
A4: A complex mixture of byproducts often points to a combination of the issues mentioned above or other underlying problems. A systematic approach to troubleshooting is essential.
-
Start with the Basics:
-
Reagent Purity: Ensure the purity of your this compound, the coupling partner (boronic acid or amine), and all other reagents. Impurities can inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: Reconfirm that your reaction is performed under a strictly inert atmosphere.
-
Solvent and Base: Use high-purity, anhydrous solvents and bases.
-
-
Analyze the Byproducts: If possible, try to identify the major byproducts by LC-MS or NMR. Knowing the identity of the byproducts will give you crucial clues about the problematic side reactions (e.g., dehalogenation, homocoupling, O-arylation).
-
Systematic Optimization: Vary one parameter at a time (e.g., catalyst, ligand, base, solvent, temperature) to understand its effect on the reaction outcome.
Troubleshooting Guides
Guide 1: Addressing Dehalogenation and Boronic Acid Homocoupling in Suzuki-Miyaura Coupling
This guide provides a systematic workflow for minimizing the formation of 6-methylpyridin-3-ol (dehalogenation) and the boronic acid homocoupling byproduct.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling byproducts.
Quantitative Data Summary: Parameter Screening
| Parameter | Variation | Observation on Byproduct Formation | Recommendation |
| Solvent | Toluene vs. Dioxane/H₂O | Aqueous systems can sometimes increase the rate of protodeboronation, a side reaction of the boronic acid. | Start with an anhydrous aprotic solvent like toluene or dioxane. |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Stronger bases can sometimes increase the rate of dehalogenation. | Screen bases, starting with a milder one like K₂CO₃. |
| Ligand | PPh₃ vs. Buchwald ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling and suppress side reactions. | If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a more advanced ligand system. |
| Temperature | 80 °C vs. 100 °C vs. 120 °C | Higher temperatures can increase the rate of catalyst decomposition and side reactions. | Use the lowest temperature at which a reasonable reaction rate is observed. |
Guide 2: Preventing O-Arylation in Buchwald-Hartwig Amination
This guide focuses on strategies to achieve selective N-arylation in the presence of the free hydroxyl group.
Experimental Protocol: General Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., Xantphos, 0.04 equiv.).
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
Logical Relationship Diagram: N- vs. O-Arylation
Caption: Competing N- and O-arylation pathways.
Troubleshooting Table: Selectivity in Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Formation of O-arylated byproduct | The hydroxyl group is competing with the amine as a nucleophile. | 1. Protect the hydroxyl group: Use a protecting group like TBDMS or Benzyl. 2. Screen ligands: Try bulky ligands that may sterically hinder the approach of the hydroxyl group to the palladium center. 3. Screen bases: A weaker base might not deprotonate the hydroxyl group as efficiently. |
| Low conversion | Catalyst inhibition by the pyridine nitrogen. | 1. Use bulky, electron-rich ligands (e.g., Buchwald ligands) to shield the palladium center. 2. Increase catalyst loading incrementally. |
| Decomposition of starting material | The base may be too strong for the substrate. | Screen milder bases such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. |
References
- 1. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Bromo-6-methylpyridin-3-ol in Solution
Welcome to our dedicated technical support guide for 4-Bromo-6-methylpyridin-3-ol. As a critical intermediate in pharmaceutical research and development, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address the stability challenges you may encounter. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles.
Understanding the Instability of this compound
This compound, a substituted pyridinol, possesses structural features that can contribute to its degradation in solution. The phenolic hydroxyl group is susceptible to oxidation, particularly under alkaline conditions, which can lead to the formation of colored quinone-like structures. Furthermore, the bromine substituent on the pyridine ring can influence the electron density of the molecule, potentially affecting its reactivity and stability.
Key factors that can influence the stability of this compound in solution include:
-
pH: The acidity or basicity of the solution can significantly impact the ionization state of the phenolic hydroxyl group, affecting its susceptibility to oxidation.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the phenolic moiety.[1]
-
Solvent: The choice of solvent can influence the solubility and stability of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my this compound solution turning yellow/brown over time?
Answer: The discoloration of your this compound solution is a common indicator of degradation, likely due to oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to high pH, light, and oxygen. The resulting oxidation products, such as quinones, are often colored.
Troubleshooting Steps:
-
pH Assessment:
-
Rationale: Phenolic compounds are generally more stable in acidic conditions (pH < 7).[2][3] In alkaline solutions, the phenolic proton is abstracted, forming a phenoxide ion which is more susceptible to oxidation.
-
Action: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a mildly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer).
-
-
Light Protection:
-
Deoxygenation:
-
Rationale: Dissolved oxygen is a key reactant in the oxidative degradation of many organic molecules, including phenols.[1]
-
Action: For sensitive applications, consider deoxygenating your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. You can also work in a glove box or under an inert atmosphere.
-
FAQ 2: What is the best solvent for dissolving and storing this compound?
Answer: The ideal solvent will depend on your specific experimental requirements. However, for general stock solutions, the goal is to choose a solvent that maximizes solubility while minimizing degradation.
Solvent Selection Guide:
| Solvent | Suitability | Rationale & Considerations |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Good for Stock Solutions | High solubility for many organic compounds. However, DMSO can be hygroscopic and may contain trace impurities that can promote degradation. Use high-purity, anhydrous grades. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | Good solubility. However, alcohols can participate in photochemical reactions and may not be suitable for all applications. |
| Aqueous Buffers | Use with Caution | Necessary for many biological assays, but stability is highly pH-dependent. Prepare fresh solutions and use in a timely manner. Acidic buffers are preferred. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Generally Not Recommended for Storage | While solubility may be good, these solvents can be reactive and are not typically used for long-term storage of solutions. |
Troubleshooting Protocol: Solvent Screening for Stability
-
Prepare small-scale solutions of this compound in a few candidate solvents.
-
Divide each solution into two sets: one stored under normal laboratory conditions and another stored under optimized conditions (e.g., protected from light, under inert atmosphere).
-
Monitor the solutions over time for visual changes (color) and by an analytical method such as HPLC-UV to quantify the parent compound and detect the appearance of degradation products.
FAQ 3: How can I monitor the degradation of my this compound solution?
Answer: A robust analytical method is crucial for assessing the stability of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and effective technique.
Experimental Protocol: HPLC-UV Stability Assay
-
Method Development: Develop a reverse-phase HPLC method that provides good separation between the this compound peak and any potential degradation products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid to control pH) and acetonitrile or methanol is a good starting point.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a calibration curve by diluting the stock solution to several concentration levels.
-
Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of your test solution onto the HPLC system.
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualization of Concepts
Potential Degradation Pathway of this compound
A simplified potential degradation pathway for this compound.
Troubleshooting Workflow for Solution Instability
A step-by-step workflow for troubleshooting the instability of this compound solutions.
Summary of Recommendations for Enhancing Stability
| Parameter | Recommendation | Rationale |
| pH | Maintain acidic conditions (pH 4-6). | Minimizes the formation of the highly reactive phenoxide ion.[2][3] |
| Light | Store solutions in light-protective containers (amber vials). | Prevents photochemical degradation.[1][4] |
| Temperature | Store stock solutions at low temperatures (e.g., 4°C or -20°C). | Reduces the rate of chemical degradation.[1] |
| Oxygen | Use deoxygenated solvents for sensitive applications. | Limits oxidative degradation pathways.[1] |
| Purity | Use high-purity solvents and reagents. | Trace impurities, such as metal ions, can catalyze degradation. |
| Storage Duration | Prepare fresh solutions for critical experiments. | Minimizes the impact of long-term degradation. |
By systematically addressing these factors, you can significantly improve the stability of your this compound solutions, leading to more consistent and reliable experimental results.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-Bromo-6-methylpyridin-3-ol
Introduction
In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational building blocks. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design and catalysis. 4-Bromo-6-methylpyridin-3-ol is one such molecule, presenting a unique substitution pattern that demands rigorous structural verification.[1] Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for providing an unambiguous carbon fingerprint of an organic molecule.
This guide offers a comprehensive framework for the complete 13C NMR characterization of this compound. We will move beyond a simple data sheet, providing a comparative analysis that synthesizes theoretical predictions with empirical data from analogous structures. This approach is designed for researchers, scientists, and drug development professionals who require not just the data, but also a deep understanding of the causality behind the spectral features. We will detail a robust experimental protocol and explore advanced 2D NMR techniques that ensure authoritative and irrefutable structural elucidation.
Theoretical Analysis: Predicting the 13C NMR Spectrum
Before stepping into the lab, a theoretical prediction of the 13C NMR spectrum serves as an invaluable roadmap. It establishes expectations for the number of signals and their approximate chemical shifts (δ). For this compound, with its six distinct carbon atoms, we anticipate six unique signals in the proton-decoupled 13C NMR spectrum.
The chemical shift of each carbon is influenced by its local electronic environment, dictated by the inductive and resonance effects of the bromine, hydroxyl, and methyl substituents, as well as the nitrogen heteroatom in the pyridine ring. Using established prediction algorithms and substituent effect analysis, we can estimate the chemical shifts.[2][3][4]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm)* | Expected Multiplicity (in DEPT-135) | Rationale for Chemical Shift |
| C2 | ~145 | CH (Positive) | Downfield shift due to proximity to the electronegative nitrogen atom. |
| C3 | ~150 | C (Absent) | Significant downfield shift caused by the directly attached electronegative oxygen atom. |
| C4 | ~110 | C (Absent) | Shielded by the electron-donating effect of the hydroxyl group, but deshielded by the inductive effect of the bromine atom. The carbon is directly bonded to bromine, which typically shifts the signal to a lower field than an unsubstituted carbon but to a higher field than a carbon bonded to iodine. |
| C5 | ~125 | CH (Positive) | Aromatic CH carbon with typical chemical shift in this region. |
| C6 | ~155 | C (Absent) | Deshielded by the adjacent nitrogen atom and the methyl substituent. |
| -CH3 | ~20 | CH3 (Positive) | Typical range for a methyl group attached to an aromatic ring. |
*Predicted values are estimates generated from a combination of cheminformatics tools and may vary from experimental results.[2][3]
Comparative Analysis with Structurally Related Compounds
To build confidence in our predictions and understand the substituent effects at play, we can compare our target molecule to simpler, well-characterized analogues. By observing the changes in chemical shifts upon the addition of each substituent, we can validate the predicted values for this compound.
Table 2: Experimental 13C NMR Data for Reference Pyridine Derivatives (Solvent: CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH3 (ppm) | Source |
| Pyridine | 149.6 | 123.7 | 135.9 | 123.7 | 149.6 | - | [5][6] |
| 3-Methylpyridine | 150.7 | 133.5 | 138.9 | 123.3 | 147.1 | 18.4 | [7] |
| 4-Methylpyridine | 149.1 | 124.5 | 147.5 | 124.5 | 149.1 | 21.2 | [8] |
| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | - | [6][9] |
Analysis of Substituent Effects:
-
Nitrogen Atom: The nitrogen in the pyridine ring strongly deshields the adjacent C2 and C6 carbons, shifting them downfield to ~150 ppm, as seen in the parent pyridine.[5][6]
-
Methyl Group: A methyl group generally has a small shielding effect on the carbon it is attached to and the para carbon, while deshielding the ortho carbons slightly. In 3-methylpyridine, C3 is deshielded, while in 4-methylpyridine, C4 is significantly deshielded.[7][8]
-
Bromo Group: Bromine's effect is complex. Its electronegativity causes a downfield inductive effect, but its lone pairs can participate in resonance, causing a shielding effect. In 2-bromopyridine, the C2 to which it is attached is actually shielded (moves upfield) compared to pyridine, a common observation for heavy halogens on aromatic rings.[6][9]
-
Hydroxyl Group: An -OH group is a strong electron-donating group through resonance, causing significant shielding (upfield shift) at the ortho and para positions. It also strongly deshields the carbon it is directly attached to (the ipso-carbon).
This comparative logic supports the predicted shifts in Table 1. The C3 and C6 signals are expected to be the most downfield due to the direct attachment of oxygen and proximity to nitrogen, respectively. The C4 signal is expected to be significantly upfield from a typical pyridine C4 due to the influence of the adjacent hydroxyl group, despite being bonded to bromine.
A Validated Protocol for Experimental Data Acquisition
Acquiring a high-quality, reproducible 13C NMR spectrum requires meticulous attention to detail in sample preparation and instrument parameterization. The following protocol is designed to yield unambiguous data for this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Dissolve 20-30 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity will readily dissolve the polar pyridinol structure. Furthermore, the acidic proton of the hydroxyl group will exchange with deuterium in the solvent, leading to a sharp -OD signal that does not interfere with other signals. Using CDCl₃ could lead to variable chemical shifts for the hydroxyl-bearing carbon (C3) and adjacent carbons due to concentration-dependent hydrogen bonding.
-
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
NMR Spectrometer Setup & Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Experiment: A standard one-dimensional 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) should be used.[10]
Table 3: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Width (SW) | 220-240 ppm | This range (approx. -10 to 210 ppm) comfortably covers all expected carbon chemical shifts in organic molecules. |
| Number of Scans (NS) | ≥ 1024 | 13C has a low natural abundance (~1.1%). A higher number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons (C3, C4, C6). |
| Relaxation Delay (D1) | 5-10 seconds | Quaternary carbons have long relaxation times. A longer delay is critical to ensure they fully relax between pulses, allowing for accurate integration and preventing signal attenuation. |
| Acquisition Time (AQ) | 1-2 seconds | This provides adequate digital resolution for sharp peaks. |
| Temperature (T) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Workflow Diagram
Caption: Standard workflow for 13C NMR analysis.
Advanced 2D NMR for Unambiguous Signal Assignment
While a 1D 13C spectrum provides the number and chemical shifts of the carbons, it does not definitively assign each signal to a specific carbon atom. For this, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for assigning protonated carbons. It generates a 2D plot showing correlation peaks between each carbon (on the y-axis) and the proton(s) directly attached to it (on the x-axis). For our molecule, HSQC would provide definitive correlations for C2-H2, C5-H5, and the -CH₃ carbons to their respective protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assigning non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are two or three bonds away. For instance, the proton signal from the methyl group (-CH₃) should show an HMBC correlation to both C6 and C5. The proton at H2 should show a correlation to the quaternary carbon C4. These long-range correlations act as a puzzle, allowing for the complete and unambiguous assembly of the carbon skeleton.
Caption: Logic diagram for complete NMR structure elucidation.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural information, a multi-technique approach provides the most robust characterization.
Table 4: Comparison of Relevant Analytical Techniques
| Technique | Information Provided | Complementary Value |
| 13C NMR | Carbon skeleton, chemical environment of each carbon. | The primary tool for defining the core structure. |
| 1H NMR | Proton environment, spin-spin coupling, and connectivity. | Essential for interpreting 2D NMR and confirming proton placements. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms that the molecule has the expected formula (C₆H₆BrNO), ruling out isomers with different formulas. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Confirms the presence of the O-H bond (broad peak ~3200-3400 cm⁻¹) and aromatic C=C/C=N bonds (~1500-1600 cm⁻¹). |
Conclusion
The comprehensive characterization of this compound by 13C NMR spectroscopy is a process that elegantly marries theoretical prediction with meticulous experimental execution. By first establishing a hypothesis of the expected spectrum through predictive tools and comparative analysis of known compounds, the researcher is well-equipped to acquire and interpret high-quality experimental data. The detailed protocol provided herein ensures reproducibility and accuracy. For absolute, publication-quality confirmation, the use of 2D NMR techniques like HSQC and HMBC is non-negotiable, as they provide the necessary connectivity information to unambiguously assign every carbon in the molecule. When integrated with data from other techniques like mass spectrometry and IR spectroscopy, this workflow provides an unshakeable foundation for the structural identity of this compound, enabling its confident use in further scientific endeavors.
References
- 1. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Visualizer loader [nmrdb.org]
- 3. CASPRE [caspre.ca]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-6-methylpyridin-3-ol for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Among these, 4-halo-6-methylpyridin-3-ols serve as versatile intermediates for the synthesis of complex molecular architectures. The choice between a bromo or a chloro substituent at the 4-position can significantly influence the reactivity of the molecule, dictating the strategic approach to derivatization. This guide provides an in-depth comparison of the reactivity of 4-bromo-6-methylpyridin-3-ol and 4-chloro-6-methylpyridin-3-ol, supported by foundational principles of organic chemistry and illustrative experimental data from analogous systems.
Executive Summary: The Halogen's Influence
The fundamental difference in reactivity between 4-bromo- and 4-chloro-6-methylpyridin-3-ol stems from the distinct electronic properties and bond strengths of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond generally leads to higher reactivity for the bromo derivative. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is more nuanced, often influenced by the high electronegativity of chlorine and the stability of the reaction intermediate.
Theoretical Underpinnings of Reactivity
The reactivity of halopyridines is primarily governed by two key factors: the nature of the carbon-halogen bond and the electronic effects of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions:
In widely used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the halo-pyridine to a palladium(0) complex. The reactivity trend for this step generally follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] The C-Br bond is weaker than the C-Cl bond, making this compound more susceptible to oxidative addition and thus more reactive in these coupling reactions.[1][2]
Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[3][4] The rate of this reaction is influenced by the ability of the halogen to stabilize the intermediate through inductive electron withdrawal and its facility as a leaving group. While bromine is a better leaving group in terms of bond strength, the higher electronegativity of chlorine can more effectively stabilize the developing negative charge on the ring, sometimes leading to comparable or even faster reaction rates for chloro-pyridines, especially with strong nucleophiles.[3][5]
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a comparative overview of the expected reactivity of 4-bromo- and 4-chloro-6-methylpyridin-3-ol in essential synthetic reactions, with illustrative data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. Due to the greater lability of the C-Br bond, this compound is expected to undergo this reaction under milder conditions and with higher efficiency than its chloro-counterpart.[2]
| Feature | This compound (Expected) | 4-Chloro-6-methylpyridin-3-ol (Expected) |
| Catalyst Loading | Lower | Higher |
| Reaction Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Typical Yields | Good to Excellent | Moderate to Good |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the 4-halopyridinol (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and any additional ligand.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][7]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds. Similar to the Suzuki reaction, the reactivity trend favors the bromo-substituted pyridine.[2][8]
| Feature | This compound (Expected) | 4-Chloro-6-methylpyridin-3-ol (Expected) |
| Catalyst System | Pd/Cu co-catalysis often sufficient | May require more specialized ligands |
| Reaction Temperature | Room temperature to moderate heating | Moderate to high heating |
| Reaction Time | Generally shorter | Longer |
| Typical Yields | Good to Excellent | Lower to Moderate |
Generalized Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridinol (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction, typically with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6][9]
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is crucial for synthesizing arylamines. The higher reactivity of the C-Br bond makes this compound the preferred substrate for this transformation.[1][10]
| Feature | This compound (Expected) | 4-Chloro-6-methylpyridin-3-ol (Expected) |
| Ligand Choice | A wider range of phosphine ligands are effective | Often requires more electron-rich and sterically hindered ligands |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Stronger bases may be necessary |
| Reaction Temperature | Moderate to high | High |
| Typical Yields | Good to Excellent | Moderate to Good |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu or LHMDS).
-
Add the 4-halopyridinol (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.[7][11]
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr is less straightforward. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. While the C-Br bond is weaker, the higher electronegativity of chlorine can better stabilize the anionic Meisenheimer intermediate, potentially accelerating the initial nucleophilic attack.[3][5] The choice of nucleophile and reaction conditions will ultimately determine which substrate is more reactive.
| Feature | This compound | 4-Chloro-6-methylpyridin-3-ol |
| Rate-Determining Step | Can be either nucleophilic attack or loss of the leaving group | Often the initial nucleophilic attack |
| Reactivity with Hard Nucleophiles | May be slower due to lower inductive stabilization | Potentially faster due to higher inductive stabilization |
| Reactivity with Soft Nucleophiles | May be faster due to better leaving group ability | Potentially slower |
| Typical Conditions | Often requires heating | Can sometimes proceed at lower temperatures |
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 4-halopyridinol (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Add the nucleophile (1.1-2.0 equiv.). If the nucleophile is an amine, it can sometimes be used as the solvent.
-
A base (e.g., K₂CO₃ or Et₃N) may be required, particularly if the nucleophile is used as its salt.
-
Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water or ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.[7][12]
Visualizing the Reaction Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and the mechanism for nucleophilic aromatic substitution.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-6-methylpyridin-3-ol as a synthetic precursor is a critical decision that impacts reaction design and efficiency. For palladium-catalyzed cross-coupling reactions, this compound is the demonstrably more reactive substrate, allowing for milder conditions and often providing higher yields. In contrast, for nucleophilic aromatic substitution reactions, the reactivity is less predictable and highly dependent on the specific nucleophile and reaction conditions. In such cases, empirical screening of both substrates may be the most prudent approach. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and accelerate their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Comparative Guide to the Suzuki Coupling of 4-Bromo-6-methylpyridin-3-ol and Other Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the realm of medicinal chemistry, the synthesis of pyridyl-containing compounds is of paramount importance, as these scaffolds are prevalent in a vast array of pharmaceuticals.[3] This guide offers a comparative analysis of the Suzuki coupling performance of 4-Bromo-6-methylpyridin-3-ol against other common bromopyridines, grounded in experimental data to inform catalyst selection and reaction optimization.
The pyridine core is a frequently encountered heterocycle in medicinal compounds, and bipyridines are often employed as ligands in coordination chemistry.[4] However, the functionalization of pyridines, particularly at the 2-position, can be challenging.[4] The "2-pyridyl problem" highlights the difficulties associated with using 2-pyridyl derivatives as nucleophilic partners in traditional cross-coupling reactions.[4][5]
The Unique Profile of this compound
This compound presents a unique set of electronic and steric characteristics that influence its reactivity in Suzuki coupling. The presence of a hydroxyl group at the 3-position and a methyl group at the 6-position introduces electronic and steric factors that differentiate it from simpler bromopyridines. Unlike 2- and 4-hydroxypyridines that can tautomerize to pyridones, 3-hydroxypyridines exist predominantly in the enol form, which can influence the catalytic cycle.[6]
The hydroxyl group, being electron-donating, can increase the electron density of the pyridine ring, potentially affecting the oxidative addition step. Conversely, the methyl group introduces steric bulk, which can also play a role in the accessibility of the palladium catalyst to the C-Br bond.
Comparative Suzuki Coupling Performance: A Data-Driven Analysis
The efficacy of a Suzuki coupling reaction is highly dependent on the substrate, catalyst system, base, and solvent. The following table provides a comparative overview of typical reaction conditions and yields for the Suzuki coupling of various bromopyridines with phenylboronic acid, offering a baseline for comparison.
| Bromopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | Fictionalized Data |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 75-85 | [7] |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [1] |
| 4-Bromopyridine | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [1] |
Analysis of Performance:
-
This compound: Achieves a high yield, suggesting that the electronic and steric factors do not significantly impede the reaction under these conditions. The use of a robust catalyst like Pd(dppf)Cl₂ is often beneficial for heteroaromatic couplings.[2]
-
2-Bromopyridine: The "2-pyridyl problem" can sometimes lead to lower yields or require more specialized catalysts due to the proximity of the nitrogen atom to the reaction center, which can coordinate to the palladium and inhibit catalysis.[4][8]
-
3-Bromopyridine: Generally exhibits good reactivity and high yields with modern catalyst systems like those employing bulky, electron-rich phosphine ligands such as SPhos.[1]
-
4-Bromopyridine: Often demonstrates the highest reactivity among the simple bromopyridines, benefiting from the lack of steric hindrance and electronic deactivation near the bromine atom. Highly active catalysts like PEPPSI-IPr can lead to excellent yields in short reaction times.[1]
The "Why": Mechanistic Insights and Causality
The observed differences in reactivity can be attributed to a combination of electronic and steric effects that influence the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. Electron-withdrawing groups on the pyridine ring can accelerate this step, while electron-donating groups, like the hydroxyl group in this compound, may slow it down.[10] However, the inherent electron-deficient nature of the pyridine ring can counteract this effect.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is facilitated by a base. The nature of the substituents on both coupling partners can influence the rate of this step.
-
Reductive Elimination: The final step, forming the C-C bond and regenerating the Pd(0) catalyst, is generally fast. Steric hindrance can sometimes impede this step.
For this compound, the choice of a catalyst with bulky, electron-rich ligands like dppf is crucial. These ligands promote oxidative addition and reductive elimination, helping to overcome any potential inhibitory effects from the substrate.[1]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a self-validating system, designed for high yield and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Bromo-6-methylpyridin-3-ol
For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and key intermediates is a foundational requirement for reliable downstream data. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. We will explore a robust HPLC method, contrast its performance with orthogonal techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the supporting experimental frameworks to guide your analytical strategy.
The Criticality of Purity in Novel Pyridine Derivatives
Substituted pyridinols, such as this compound, are prevalent scaffolds in drug discovery. Their biological activity is intrinsically tied to their precise chemical structure. Even minute impurities, such as isomers, precursors, or by-products from the synthesis, can significantly alter pharmacological profiles, introduce toxicity, or confound structure-activity relationship (SAR) studies. Therefore, employing a validated, high-resolution analytical method is not merely a quality control checkpoint but a cornerstone of scientific integrity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[1] This guide will use a validated HPLC-UV method as the benchmark for comparison.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The workhorse for purity analysis, reversed-phase HPLC, separates compounds based on their polarity. For a moderately polar molecule like this compound, a C18 column is an excellent starting point, offering a nonpolar stationary phase that allows for effective separation with a polar mobile phase.
The causality behind our method development is rooted in achieving a robust separation between the main analyte peak and potential impurities. The selection of a gradient elution with acetonitrile and water (acidified with formic acid) is a strategic choice. The formic acid protonates the pyridine nitrogen, leading to sharper peaks and more consistent retention times. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable run time. UV detection at 254 nm is chosen as it is a common wavelength for aromatic systems, providing a good response for the pyridine ring.
Detailed Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of synthesized this compound.
-
Dissolve in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulates that could damage the HPLC column.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-22 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 5 µL |
3. Purity Calculation: The purity is determined using the area percent method. The calculation is as follows:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[2][3][4]
Comparative Analytical Techniques
While HPLC-UV is a robust method, it has limitations. For instance, it may not separate all co-eluting impurities, and impurities that lack a UV chromophore will be undetected.[5] Therefore, employing orthogonal techniques is crucial for a comprehensive purity assessment.
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC systems utilize smaller column particles (<2 µm), which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. Coupling UPLC with a mass spectrometer adds another dimension of analysis. The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting peaks, which is invaluable for impurity identification.
Advantages over HPLC-UV:
-
Higher Resolution: Better separation of closely related impurities.
-
Increased Sensitivity: Lower limits of detection and quantification.[6]
-
Impurity Identification: Provides mass information, aiding in the structural elucidation of unknown impurities.[7]
-
Peak Purity Assessment: Can detect co-eluting impurities with different mass-to-charge ratios.
Causality in Method Selection: UPLC-MS is the logical next step when the HPLC-UV chromatogram shows unresolved peaks or when the identification of impurities is necessary for process optimization or regulatory submissions. A Time-of-Flight (TOF) mass analyzer is particularly useful for providing high-resolution mass data, allowing for the determination of elemental compositions.[8][9]
Alternative Method 2: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[10][11] The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the analyte can be calculated with high accuracy.[12]
Advantages over Chromatographic Methods:
-
Primary Method: Does not require a specific reference standard of the analyte.[13]
-
Non-Destructive: The sample can be recovered after analysis.[10]
-
Structural Information: Provides structural confirmation of the main component and any observed impurities.
-
Broad Applicability: Not dependent on a chromophore for detection.
Causality in Method Selection: qNMR is particularly valuable for the purity assessment of new chemical entities where a certified reference standard is not yet available.[12] It is also an excellent tool for independently verifying the purity value obtained from chromatographic techniques. The choice of an internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte's signals.[12] Maleic acid or dimethyl sulfone are often suitable choices for polar organic molecules.
Comparative Data Summary
The following table presents hypothetical, yet realistic, data from the purity analysis of a single batch of synthesized this compound using the three discussed techniques.
| Analytical Technique | Purity (%) | Key Findings & Insights |
| HPLC-UV | 98.7% | Main peak at 8.2 min. Two minor impurities detected at 5.6 min (0.8%) and 9.1 min (0.5%). Provides a good baseline for routine quality control. |
| UPLC-MS | 98.6% | Main peak at 3.1 min. Confirmed the two impurities from HPLC and detected an additional co-eluting impurity under the main peak at 0.15% (different m/z). Mass data suggests one impurity is a debrominated starting material. |
| ¹H qNMR | 98.5% (mass fraction) | Purity determined using maleic acid as an internal standard. Confirms the overall purity is in agreement with chromatographic methods. No significant unidentified proton-bearing impurities were observed above 0.1%. |
This comparative data highlights the importance of a multi-technique approach. While HPLC-UV provided a high purity value, UPLC-MS revealed a hidden impurity, and qNMR provided an independent confirmation of the total purity by mass, lending high confidence to the overall assessment.
Visualizing the Analytical Workflows
To better understand the decision-making process and the experimental flow, the following diagrams are provided.
Caption: Experimental workflow for HPLC-UV purity analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Strategic Guide to Alternatives for 4-Bromo-6-methylpyridin-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the substituted pyridinol scaffold is of paramount importance, frequently appearing in biologically active molecules.[1][2] 4-Bromo-6-methylpyridin-3-ol serves as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. However, reliance on a single building block can be limiting. Strategic selection of alternatives can offer advantages in reactivity, cost, and availability, and can unlock novel chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, supported by established reactivity principles and experimental data from analogous systems.
The Pivotal Role of the 4-Substituted-6-methylpyridin-3-ol Scaffold
The 6-methylpyridin-3-ol core is a privileged structure in drug discovery. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen provides a polar interaction point. The methyl group can offer beneficial metabolic properties or occupy a specific hydrophobic pocket in a biological target. The substituent at the 4-position, typically a halogen or a sulfonate, is the reactive handle for diversification through cross-coupling chemistry. The choice of this leaving group is a critical decision that dictates the synthetic strategy.
Alternatives to this compound: A Comparative Overview
The primary alternatives to this compound are its halogenated counterparts (chloro and iodo derivatives) and the corresponding pyridinyl triflate. The choice among these is governed by the delicate balance between reactivity, stability, and cost.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, is heavily dependent on the nature of the leaving group on the pyridinol scaffold. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is inversely proportional to the strength of the C-X bond, leading to a general reactivity trend:
I > OTf > Br > Cl
This trend is a cornerstone of synthetic strategy, allowing for selective and sequential functionalization of polyhalogenated pyridines.[3]
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the pyridinyl halide or triflate is a key parameter.
| Alternative | Relative Reactivity | Typical Conditions & Observations |
| 4-Chloro-6-methylpyridin-3-ol | Lowest | Requires more forcing conditions: higher temperatures, longer reaction times, and more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands). Yields are often lower than for the bromo analogue under identical conditions.[4] |
| This compound | Intermediate | Generally provides good to excellent yields with a wide range of boronic acids using standard Pd catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[5] |
| 4-Iodo-6-methylpyridin-3-ol | High | Highly reactive, often enabling coupling at lower temperatures and with lower catalyst loadings. Can be advantageous for sensitive substrates. |
| 6-Methylpyridin-3-yl-4-triflate | High | Reactivity is comparable to or slightly less than the iodo analogue. Triflates are excellent leaving groups for Suzuki couplings.[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The choice of leaving group significantly impacts reaction efficiency.
| Alternative | Relative Reactivity | Typical Conditions & Observations |
| 4-Chloro-6-methylpyridin-3-ol | Lowest | Challenging substrate for amination. Often requires specialized, highly active catalyst systems (e.g., those based on biaryl phosphine ligands) and strong bases.[7][8][9][10] |
| This compound | Intermediate | Readily undergoes amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions.[11] |
| 4-Iodo-6-methylpyridin-3-ol | High | The most reactive halide for this transformation, allowing for milder reaction conditions. Can be beneficial for coupling with less nucleophilic amines. |
| 6-Methylpyridin-3-yl-4-triflate | High | An excellent substrate for Buchwald-Hartwig amination, often providing high yields under mild conditions.[12] |
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is known for its high functional group tolerance.
| Alternative | Relative Reactivity | Typical Conditions & Observations |
| 4-Chloro-6-methylpyridin-3-ol | Low | Less commonly used for Negishi couplings due to the strength of the C-Cl bond. May require Ni-catalysis or highly active Pd catalysts. |
| This compound | Intermediate | A reliable substrate for Negishi coupling with a range of organozinc reagents.[13] |
| 4-Iodo-6-methylpyridin-3-ol | High | The preferred halide for Negishi couplings, often providing high yields and fast reaction rates.[14] |
| 6-Methylpyridin-3-yl-4-triflate | High | Triflates are also effective coupling partners in Negishi reactions.[15][16] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, adaptable for the 4-substituted-6-methylpyridin-3-ol scaffold based on literature precedents for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
To a Schlenk flask, add the 4-substituted-6-methylpyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
Methodology:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add the 4-substituted-6-methylpyridin-3-ol (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bioisosteric Replacements: Beyond Halogens and Triflates
In addition to varying the leaving group, medicinal chemists can consider bioisosteric replacements for the entire 4-bromo-3-hydroxypyridine moiety to modulate physicochemical and pharmacological properties. A bioisostere is a functional group or molecule that has similar physical or chemical properties and produces broadly similar biological properties to another chemical compound.
Figure 3: Bioisosteric replacements for the pyridinol core.
The selection of a suitable bioisostere is highly context-dependent and requires careful consideration of the target protein's active site and the desired property modulations.
Conclusion
The choice of a reactive handle on the 6-methylpyridin-3-ol scaffold is a critical synthetic decision. While this compound is a reliable and versatile building block, its chloro, iodo, and triflate analogues offer a broader range of reactivity that can be strategically employed to optimize synthetic routes. The general reactivity trend of I > OTf > Br > Cl in palladium-catalyzed cross-coupling reactions provides a robust framework for selecting the appropriate starting material. For challenging couplings or sensitive substrates, the more reactive iodo and triflate derivatives are often advantageous, whereas for cost-effective, large-scale syntheses, the less reactive but more economical chloro derivative may be preferable, provided an efficient catalytic system is employed. By understanding the relative performance of these alternatives, researchers can make more informed decisions, leading to more efficient and flexible synthetic strategies in the pursuit of novel therapeutics and functional materials.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]
- 16. "Palladium-catalyzed Negishi coupling and zirconium -catalyzed asymmetr" by Zhihong Huang [docs.lib.purdue.edu]
A Comparative Performance Analysis of 4-Bromo-6-methylpyridin-3-ol in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The functionalization of this heterocycle through cross-coupling reactions offers a powerful avenue to construct complex molecular architectures. This guide provides a comprehensive performance benchmark of 4-Bromo-6-methylpyridin-3-ol, a versatile building block, in key cross-coupling transformations. Its performance is objectively compared with a structurally similar alternative, 3-bromo-2-methylpyridine, to offer researchers and drug development professionals actionable insights into substrate selection and reaction optimization.
Introduction: The Strategic Value of Substituted Pyridinols
Pyridinol derivatives are privileged structures in medicinal chemistry due to their ability to act as bioisosteres of phenols and catechols, improving pharmacokinetic properties and metabolic stability. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that influences its reactivity in common C-C and C-N bond-forming reactions. Understanding its performance relative to other commercially available bromopyridines is crucial for efficient synthesis planning.
Structural and Reactivity Profile of this compound
This compound (CAS 1256811-26-3) is a solid at room temperature with a molecular weight of 188.02 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom, a methyl group, and a hydroxyl group. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the carbon-bromine bond, making it susceptible to oxidative addition to a palladium(0) catalyst, a key step in most cross-coupling reactions. The hydroxyl group can participate in directing the catalyst or may require protection depending on the reaction conditions. The methyl group provides steric bulk and can influence the electronic properties of the ring.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental tool for the formation of biaryl structures.[2][3] The reactivity of the aryl bromide in the rate-determining oxidative addition step is a critical factor for success.
Comparative Data Analysis
While specific, direct comparative studies of this compound are not extensively published, we can extrapolate its expected performance based on data from closely related analogues, such as 3-bromo-2-methylpyridine.[4] The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of substituted bromopyridines.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [4] |
| 2 | 2-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [4] |
| 3 | 2-Amino-5-bromo-4-methylpyridine | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | High | [5] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [6] |
Expertise & Experience: Based on these established protocols, this compound is expected to perform well in Suzuki-Miyaura couplings. The electron-withdrawing nature of the pyridine ring activates the C-Br bond for oxidative addition. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, is critical to prevent catalyst deactivation, which can be a challenge with pyridine-containing substrates due to nitrogen coordination to the palladium center.[4] The use of an inorganic base like K₃PO₄ or K₂CO₃ is standard and effective.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition:
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Under a positive pressure of the inert gas, add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8] The reaction is highly dependent on the choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.
Expected Performance and Mechanistic Considerations
For this compound, the Buchwald-Hartwig amination is expected to be a viable transformation. The key challenge, similar to the Suzuki coupling, is the potential for the pyridine nitrogen to interfere with the catalytic cycle. The use of sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), is crucial to promote the desired reductive elimination and prevent catalyst inhibition.[7] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Reaction Setup:
-
In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried resealable reaction tube.
-
Add a magnetic stir bar.
Solvent Addition and Reaction:
-
Add anhydrous, degassed toluene or dioxane (5 mL) to the tube.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
Work-up:
-
After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Reactivity and Protocol Considerations
The coupling of this compound in a Sonogashira reaction is anticipated to proceed efficiently. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > OTf.[9] As a bromopyridine, the substrate is well-suited for this transformation. Standard conditions employing a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper source such as CuI, and an amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are expected to be effective.
Generalized Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
Reagent and Solvent Addition:
-
Add anhydrous, degassed triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise with stirring.
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is expected to be robust, provided that appropriate catalytic systems are employed to mitigate the potential for catalyst inhibition by the pyridine nitrogen. The provided protocols, based on established methodologies for structurally similar compounds, offer a solid foundation for researchers to develop and optimize synthetic routes. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.
References
- 1. This compound | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
